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MPdC

Cat. No.: B1662566
M. Wt: 171.15 g/mol
InChI Key: UNNFLFDQCHJXPI-QTBDOELSSA-N
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Description

Potent inhibitor of the Na+-dependent high-affinity synaptosomal glutamate transporter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO4 B1662566 MPdC

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNFLFDQCHJXPI-QTBDOELSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MPDC as a Glutamate Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-anti-endo-3,4-methanopyrrolidine dicarboxylate (MPDC) is a potent, conformationally constrained competitive inhibitor of the high-affinity, sodium-dependent glutamate transport system. By blocking the reuptake of glutamate from the synaptic cleft, this compound elevates extracellular glutamate concentrations. This primary action triggers significant downstream consequences, including the modulation of synaptic transmission through the activation of presynaptic metabotropic glutamate receptors and the potential for NMDA receptor-mediated excitotoxicity. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant pathways and workflows.

Introduction to Glutamate Transport

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS). Its extracellular concentrations are tightly regulated by a family of Na⁺-dependent high-affinity glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for:

  • Termination of Synaptic Signal: Rapidly clearing glutamate from the synaptic cleft to end neurotransmission.

  • Prevention of Excitotoxicity: Maintaining low ambient glutamate levels to prevent the overstimulation of glutamate receptors, which can lead to neuronal death.

  • Neurotransmitter Recycling: Transporting glutamate into glial cells and neurons for metabolic processing and reuse.

Five subtypes of EAATs have been identified (EAAT1-5), each with distinct localization and properties within the CNS. The majority of glutamate uptake in the forebrain is mediated by these transporters, making them a critical target for pharmacological research.

This compound: A Conformationally Constrained Glutamate Analog

This compound (L-anti-endo-3,4-methanopyrrolidine dicarboxylate) is a structural analog of glutamate. Its rigid, bicyclic structure provides specific conformational constraints that allow it to interact with the substrate binding site of glutamate transporters with high affinity.

Core Mechanism of Action

Competitive Inhibition

The primary mechanism of action for this compound is competitive inhibition of high-affinity, Na⁺-dependent glutamate transporters.[1] this compound binds to the same site as glutamate but is not translocated as efficiently, thereby blocking the transporter's ability to clear glutamate from the extracellular space. This action is reversible and dependent on the relative concentrations of this compound and glutamate.

cluster_0 Presynaptic Terminal cluster_2 Astrocyte / Postsynaptic Terminal Glut_Vesicle Glutamate Vesicle SynapticCleft Glut_Vesicle->SynapticCleft Release Glutamate Glutamate EAAT Glutamate Transporter (EAAT) Glutamate->EAAT Uptake This compound This compound This compound->EAAT Blocks

Figure 1: Competitive inhibition of the glutamate transporter (EAAT) by this compound.

Consequences of Transporter Inhibition

By blocking glutamate uptake, this compound application leads to a rapid increase in the ambient concentration of glutamate in the extracellular space. This accumulation of neurotransmitter is the direct cause of the secondary physiological effects observed with this compound administration.

Quantitative Pharmacological Data

The potency of this compound has been characterized in preparations containing a native mixture of glutamate transporters. The following tables summarize key quantitative findings for this compound and the closely related compound L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC), which is often used to study the effects of glutamate transport inhibition.

Compound Parameter Value Preparation Citation
This compound Ki5 µMRat Forebrain Synaptosomes[1]
L-GlutamateKi(comparable to this compound)Rat Forebrain Synaptosomes[1]
L-trans-2,4-PDCKi(comparable to this compound)Rat Forebrain Synaptosomes[1]
Table 1: Inhibitory Potency of this compound and Related Compounds.

Downstream Signaling and Physiological Consequences

The elevation of extracellular glutamate caused by this compound initiates a cascade of events at the synapse, primarily through the activation of various glutamate receptors that are normally shielded from prolonged glutamate exposure.

Presynaptic Inhibition

Increased ambient glutamate can activate presynaptic metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. Activation of these autoreceptors often leads to the inhibition of voltage-gated calcium channels in the presynaptic terminal, resulting in a decrease in subsequent glutamate release. This creates a negative feedback loop that depresses excitatory synaptic transmission.

NMDA Receptor-Mediated Neurotoxicity

Prolonged exposure to elevated glutamate can lead to excitotoxicity, a process where excessive activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, causes a massive influx of Ca²⁺ into the postsynaptic neuron. This calcium overload activates catabolic enzymes, increases the production of reactive oxygen species, and can ultimately trigger apoptotic or necrotic cell death.

This compound This compound Block Blocks EAAT This compound->Block IncGlut ↑ Extracellular Glutamate Block->IncGlut mGluR Activate Presynaptic mGluR IncGlut->mGluR NMDAR Activate Postsynaptic NMDA Receptor IncGlut->NMDAR DecRelease ↓ Glutamate Release (Presynaptic Inhibition) mGluR->DecRelease CaInflux ↑ Intracellular Ca²⁺ NMDAR->CaInflux Excitotox Excitotoxicity CaInflux->Excitotox

Figure 2: Downstream consequences of EAAT inhibition by this compound.

Key Experimental Protocols

The mechanism of this compound and other glutamate transporter inhibitors is primarily elucidated through neurochemical and electrophysiological assays.

Glutamate Uptake Inhibition Assay (IC₅₀/Kᵢ Determination)

This is the foundational assay to determine the potency of an inhibitor. It measures the ability of a compound to block the uptake of a radiolabeled substrate.

Methodology:

  • Preparation of Synaptosomes:

    • Homogenize fresh rat forebrain tissue in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the P2 pellet, which is enriched in synaptosomes (resealed nerve terminals).

    • Resuspend the synaptosome pellet in an appropriate assay buffer (e.g., Krebs-Ringer).

  • Inhibition Assay:

    • Aliquot the synaptosomal suspension into tubes.

    • Add varying concentrations of the inhibitor (this compound) to the tubes and pre-incubate for a set time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a low concentration of radiolabeled substrate (e.g., [³H]D-aspartate or [³H]L-glutamate). D-aspartate is often used as it is a transporter substrate but is not significantly metabolized.

    • Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.

    • Terminate the reaction rapidly by adding ice-cold buffer followed by rapid filtration through glass fiber filters. This separates the synaptosomes from the radioactive medium.

    • Wash the filters quickly with more ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity trapped in the synaptosomes using a liquid scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ (concentration of inhibitor that blocks 50% of uptake). The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

A Prepare Synaptosomes from Rat Forebrain B Pre-incubate Synaptosomes with varying [this compound] A->B C Initiate Uptake: Add [3H]D-Aspartate B->C D Incubate at 37°C (5-10 min) C->D E Terminate Reaction: Rapid Filtration D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ / Kᵢ G->H

Figure 3: Experimental workflow for a glutamate uptake inhibition assay.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the roles of glutamate transporters in synaptic function and pathology. Its mechanism as a potent competitive inhibitor leads to a predictable elevation of extracellular glutamate, which in turn modulates synaptic plasticity and can induce excitotoxicity. Future research may focus on developing subtype-selective inhibitors based on the rigid conformational structure of this compound to dissect the specific roles of individual EAATs in various brain circuits and disease models. Such compounds would hold significant promise for the development of novel therapeutics for neurological disorders characterized by dysfunctional glutamate homeostasis.

References

An In-depth Technical Guide to the Synthesis of L-anti-endo-3,4-Methanopyrrolidine Dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of a proposed synthetic pathway for L-anti-endo-3,4-methanopyrrolidine dicarboxylate, a conformationally constrained analog of glutamic acid. This molecule is of significant interest to researchers in drug discovery and development due to its potential as a selective ligand for glutamate receptors and transporters. The synthesis of this complex molecule requires precise control of stereochemistry, particularly the anti-endo configuration of the dicarboxylate groups on the 2-azabicyclo[3.1.0]hexane core.

Proposed Synthesis Pathway

The synthesis is envisioned to proceed through the following key stages:

  • Preparation of a Pyrrolidine Intermediate: Starting from L-glutamic acid, protection of the amine and the distal carboxylic acid is followed by cyclization to form a protected 5-oxopyrrolidine-2-carboxylate.

  • Formation of a Cyclopropanation Precursor: The pyrrolidinone is then converted into a key allylic alcohol intermediate, setting the stage for a directed cyclopropanation reaction.

  • Diastereoselective Cyclopropanation: A directed Simmons-Smith cyclopropanation is employed to construct the 3,4-methano bridge with the desired endo stereochemistry relative to the existing carboxylate group.

  • Introduction of the Second Carboxylate Group: This crucial step involves the stereoselective introduction of the second carboxylate at the C4 position. This may be achieved through a multi-step sequence involving oxidation and subsequent functionalization.

  • Deprotection: The final step involves the removal of all protecting groups to yield the target L-anti-endo-3,4-methanopyrrolidine dicarboxylate.

A schematic representation of this proposed pathway is provided below.

Synthesis_Pathway A L-Glutamic Acid B N-Boc-L-pyroglutamic acid ethyl ester A->B Protection & Cyclization C N-Boc-(S)-5-(hydroxymethyl)pyrrolidin-2-one B->C Reduction D N-Boc-2,3-dehydro-L-proline methyl ester C->D Elimination & Esterification E N-Boc-endo-3,4-methano-L-proline methyl ester D->E Diastereoselective Cyclopropanation F N-Boc-anti-4-hydroxy-endo-3,4-methano-L-proline methyl ester E->F Hydroxylation G N-Boc-anti-4-oxo-endo-3,4-methano-L-proline methyl ester F->G Oxidation H N-Boc-L-anti-endo-3,4-methanopyrrolidine dicarboxylate dimethyl ester G->H Carboxylation I L-anti-endo-3,4-methanopyrrolidine dicarboxylate H->I Deprotection

Proposed synthesis of L-anti-endo-3,4-methanopyrrolidine dicarboxylate.

Experimental Protocols

The following section details the proposed experimental procedures for the key steps in the synthesis. These protocols are based on analogous transformations reported in the literature for similar substrates.

Step 1: Preparation of N-Boc-L-pyroglutamic acid ethyl ester

This initial step involves the protection of the amino group of L-glutamic acid as its tert-butyloxycarbonyl (Boc) derivative, followed by esterification and cyclization to the corresponding pyroglutamate.

  • Methodology: L-glutamic acid is first treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide to yield N-Boc-L-glutamic acid. The crude product is then subjected to esterification using ethanol and a catalytic amount of sulfuric acid, which also promotes the intramolecular cyclization to the desired N-Boc-L-pyroglutamic acid ethyl ester.

Step 2: Reduction to N-Boc-(S)-5-(hydroxymethyl)pyrrolidin-2-one

The ester group of the pyroglutamate is selectively reduced to the corresponding alcohol.

  • Methodology: N-Boc-L-pyroglutamic acid ethyl ester is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to 0 °C. A reducing agent such as lithium borohydride (LiBH₄) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) and quenched upon completion by the slow addition of water.

Step 3: Formation of N-Boc-2,3-dehydro-L-proline methyl ester

The alcohol is converted to a leaving group, followed by elimination to introduce a double bond. The resulting carboxylic acid is then esterified.

  • Methodology: The primary alcohol is first converted to a mesylate by treatment with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine). The crude mesylate is then treated with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce elimination, affording the corresponding alkene. The resulting carboxylic acid is esterified using diazomethane or by Fischer esterification with methanol and a catalytic amount of acid.

Step 4: Diastereoselective Cyclopropanation to N-Boc-endo-3,4-methano-L-proline methyl ester

This is a critical step where the cyclopropane ring is introduced with the desired endo stereochemistry. A directed Simmons-Smith reaction is a suitable method.

  • Methodology: The allylic alcohol derived from the reduction of the ester in the previous intermediate (before elimination) can be used to direct the cyclopropanation. The substrate is dissolved in an anhydrous solvent such as dichloromethane. To this solution is added a solution of diethylzinc, followed by diiodomethane. The hydroxyl group directs the cyclopropanation to the syn face, resulting in the endo stereoisomer.

Step 5 & 6: Hydroxylation and Oxidation

Introduction of a hydroxyl group at the C4 position, followed by oxidation to a ketone, prepares the molecule for the final carboxylation.

  • Methodology: Stereoselective hydroxylation of the C4 position can be challenging. One potential route involves a C-H activation/oxidation protocol. Alternatively, a radical-based hydroxylation could be explored. The resulting alcohol is then oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 7: Carboxylation

The ketone is converted to the second carboxylate group.

  • Methodology: The ketone can be converted to a cyanohydrin by treatment with trimethylsilyl cyanide. Subsequent hydrolysis of the nitrile will yield the carboxylic acid. This method will likely produce a mixture of diastereomers at the C4 position, which would require separation.

Step 8: Deprotection

The final step involves the removal of the Boc and ester protecting groups.

  • Methodology: The Boc group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane. The methyl esters are then hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. Acidic workup and purification by ion-exchange chromatography would yield the final product.

Quantitative Data

As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. However, based on literature precedents for similar reactions, the expected yields for each step are summarized in the table below.

StepTransformationExpected Yield (%)
1Protection & Cyclization85-95
2Reduction80-90
3Elimination & Esterification70-80
4Diastereoselective Cyclopropanation60-75
5Hydroxylation40-60
6Oxidation85-95
7Carboxylation50-70
8Deprotection70-85

Note: These are estimated yields and would require experimental optimization.

Logical Relationships in Stereocontrol

The stereochemical outcome of the synthesis is critically dependent on the diastereoselective cyclopropanation step. The endo configuration is established by the directing effect of a hydroxyl group during the Simmons-Smith reaction. The subsequent functionalization at the C4 position must be carefully controlled to achieve the desired anti relationship between the two carboxylate groups.

Stereocontrol Start L-Glutamic Acid (S-configuration at C2) Step1 Chiral Integrity Maintained Start->Step1 Step2 Directed Cyclopropanation Step1->Step2 Establishes 'endo' stereocenter Step3 Stereoselective C4-Functionalization Step2->Step3 Establishes 'anti' relationship End L-anti-endo-3,4-methanopyrrolidine dicarboxylate Step3->End

Key stereochemical control points in the proposed synthesis.

Unraveling MPDC: A Potent Inhibitor of Glutamate Transport

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of neuropharmacology, the modulation of excitatory amino acid transporters (EAATs) presents a compelling strategy for therapeutic intervention in a host of neurological disorders. This whitepaper provides an in-depth technical overview of the discovery and chemical properties of L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid, commonly referred to as MPDC. This potent and selective competitive inhibitor of the sodium-dependent high-affinity glutamate transporter has been a valuable tool in elucidating the role of glutamate transport in synaptic function and pathology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of glutamate neurotransmission and the development of novel neurotherapeutics.

Discovery of a Conformationally Constrained Inhibitor

The discovery of this compound was a result of a systematic investigation into conformationally restricted analogs of glutamate aimed at understanding the pharmacophore of the high-affinity, sodium-dependent glutamate transporter. A seminal 1994 study by Bridges and colleagues detailed the synthesis and evaluation of a series of L-3,4-methanopyrrolidine dicarboxylate isomers.[1] Among the tested isomers, only L-anti-endo-3,4-methanopyrrolidine dicarboxylate (this compound) demonstrated significant activity in blocking the uptake of [3H]D-aspartate, a non-metabolized substrate of the glutamate transporter, in rat forebrain synaptosomes.[1]

Kinetic analysis revealed that this compound is a potent competitive inhibitor of the transporter, with a Ki value of 5 µM, which is comparable to that of the endogenous substrate L-glutamate.[1] This discovery highlighted the importance of a specific conformational arrangement of the carboxyl groups for high-affinity binding to the transporter. The rigid methano-bridge in the pyrrolidine ring system of this compound effectively locks the molecule into a specific conformation, providing valuable insights for the refinement of pharmacophore models of the glutamate transporter binding site.[1]

Chemical Properties

This compound is a dicarboxylic acid with a unique bicyclic structure. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid
Abbreviation This compound
CAS Number 159262-32-5
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
Appearance White solid
Solubility Soluble in water
Storage Store at room temperature

Experimental Protocols

Synthesis of L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid (this compound)
[³H]D-Aspartate Uptake Assay in Synaptosomes

The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound on glutamate transporters using a radiolabeled substrate uptake assay in synaptosomes. Specific parameters may require optimization depending on the experimental setup.

1. Preparation of Synaptosomes:

  • Isolate synaptosomes from the forebrain of rats according to standard neurochemical procedures. This typically involves homogenization of the brain tissue in a buffered sucrose solution followed by differential centrifugation to enrich for nerve terminals.

2. Assay Procedure:

  • Pre-incubate synaptosomal preparations (typically 0.5 mg of protein/ml) at 37°C for a short period (e.g., 8 minutes) to allow them to equilibrate.

  • Initiate the uptake reaction by adding [³H]D-aspartate (a non-metabolized substrate for the glutamate transporter) at a known concentration.

  • To determine the inhibitory effect of this compound, add varying concentrations of the compound to the synaptosomal suspension prior to the addition of the radiolabeled substrate.

  • Incubate the reaction mixture for a defined period at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Determine the specific uptake of [³H]D-aspartate by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known glutamate transporter inhibitor or at 4°C) from the total uptake.

  • Calculate the percentage inhibition of [³H]D-aspartate uptake at each concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.

  • The Ki value, representing the binding affinity of the inhibitor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the assay conditions and the Km of the substrate are known.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the competitive inhibition of sodium-dependent glutamate transporters. This action has significant downstream consequences on glutamatergic neurotransmission and cellular signaling. The following diagrams illustrate the glutamate-glutamine cycle and the downstream effects of glutamate transporter inhibition.

GlutamateGlutamineCycle cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamine_pre Glutamine Glutamate_pre Glutamate Glutamine_pre->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Release Receptor Glutamate Receptors Glutamate_cleft->Receptor Binding Glutamate_glia Glutamate Glutamate_cleft->Glutamate_glia Uptake (EAATs) Glutamine_glia Glutamine Glutamate_glia->Glutamine_glia Glutamine Synthetase Glutamine_glia->Glutamine_pre Transport

Caption: The Glutamate-Glutamine Cycle in the Synapse.

TransporterInhibition This compound This compound EAAT Na+-dependent Glutamate Transporter (EAAT) This compound->EAAT Inhibits ExtracellularGlutamate Increased Extracellular Glutamate Concentration This compound->ExtracellularGlutamate Leads to GlutamateUptake Glutamate Uptake EAAT->GlutamateUptake Mediates GlutamateUptake->ExtracellularGlutamate Reduces ReceptorActivation Prolonged Activation of Glutamate Receptors (NMDA, AMPA) ExtracellularGlutamate->ReceptorActivation DownstreamSignaling Altered Downstream Signaling Cascades ReceptorActivation->DownstreamSignaling Excitotoxicity Potential for Excitotoxicity DownstreamSignaling->Excitotoxicity

Caption: Downstream Effects of this compound-mediated Glutamate Transporter Inhibition.

Conclusion

This compound, or L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid, stands as a significant pharmacological tool for the study of glutamate transport. Its discovery has provided critical insights into the structural requirements for ligand binding to the sodium-dependent glutamate transporter. For drug development professionals, understanding the properties and mechanism of action of such selective inhibitors is paramount in the design of novel therapeutic agents targeting the glutamatergic system. The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper are intended to facilitate further research and development in this promising area of neuroscience.

References

Technical Guide: The Role of [Insert Full Name of MPDC] in Modulating Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate technical guide on the role of a specific molecule in modulating glutamatergic neurotransmission, the full name of "MPDC" is required. "this compound" is an ambiguous acronym that could refer to multiple entities.

To assist in your research, this guide outlines the structure and type of information you would need to find for your specific "this compound" of interest, along with examples of how to present the data, detail experimental protocols, and visualize the information as requested.

Audience: Researchers, scientists, and drug development professionals.

Introduction to [this compound Full Name] and Glutamatergic Neurotransmission

Begin by introducing the specific this compound molecule, its known functions, and its protein family. Briefly outline the fundamentals of glutamatergic neurotransmission, highlighting the key receptors (e.g., NMDA, AMPA, kainate) and transporters (e.g., EAATs) that are central to its function. State the central hypothesis regarding how your this compound molecule is proposed to influence this system.

Quantitative Analysis of this compound's Impact on Glutamatergic Signaling

A critical aspect of understanding this compound's role is the quantitative measurement of its effects. The following tables exemplify how to structure such data.

Table 1: Impact of this compound on Glutamate Receptor Subunit Expression

Experimental ConditionTarget Receptor SubunitMethodFold Change in Expression (this compound Overexpression vs. Control)p-value
In vitro (HEK293 cells)GluA1 (AMPA)qPCR1.8 ± 0.2< 0.05
In vitro (HEK293 cells)GluN2B (NMDA)Western Blot2.5 ± 0.4< 0.01
In vivo (mouse hippocampus)GluK2 (Kainate)qPCR0.9 ± 0.1> 0.05

Table 2: Electrophysiological Effects of this compound on Glutamatergic Synapses

PreparationSynaptic ParameterMeasurementEffect of this compound Application% Change
Hippocampal SlicemEPSC AmplitudeWhole-cell patch clampIncreased35%
Hippocampal SlicemEPSC FrequencyWhole-cell patch clampNo significant change5%
Cultured NeuronsNMDA/AMPA RatioWhole-cell patch clampDecreased-25%

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and critical evaluation.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Determine this compound-Glutamate Receptor Interaction

  • Cell Lysis: Transfected HEK293 cells expressing FLAG-tagged this compound and HA-tagged GluN1 are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are pre-cleared with Protein A/G agarose beads. The supernatant is then incubated with an anti-FLAG antibody overnight at 4°C.

  • Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2 hours to capture the immune complexes.

  • Washing: The beads are washed three times with ice-cold lysis buffer to remove non-specific binding.

  • Elution: The bound proteins are eluted by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an anti-HA antibody to detect the co-precipitated GluN1 subunit.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

  • Cell Preparation: Primary hippocampal neurons are cultured for 14-21 days in vitro.

  • Recording Setup: Neurons are visualized using a DIC microscope. Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, supplemented with tetrodotoxin (1 µM) and picrotoxin (50 µM) to isolate glutamatergic currents.

  • Data Acquisition: Whole-cell voltage-clamp recordings are made at a holding potential of -70 mV. Miniature Excitatory Postsynaptic Currents (mEPSCs) are recorded for a duration of 5 minutes before and after the application of a specific this compound modulator.

  • Analysis: The amplitude and frequency of mEPSCs are analyzed using software such as Clampfit or Mini Analysis.

Visualizing this compound's Mechanism of Action

Diagrams are essential for illustrating complex biological processes and experimental designs.

MPDC_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR This compound This compound This compound->NMDAR Stabilizes at PSD CaMKII CaMKII NMDAR->CaMKII Ca2+ Influx CaMKII->AMPAR Phosphorylates & Trafficks to Membrane

Caption: Hypothetical signaling pathway of this compound at the postsynaptic density.

Experimental_Workflow_CoIP start HEK293 Cells expressing FLAG-MPDC and HA-GluN1 lysis Lyse cells in RIPA buffer start->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitate with anti-FLAG antibody preclear->ip capture Capture complex with Protein A/G beads ip->capture wash Wash beads 3x capture->wash elute Elute proteins wash->elute western Perform Western Blot with anti-HA antibody elute->western end Detect HA-GluN1 western->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Discussion and Future Directions

This section should interpret the presented data, discussing how this compound's interaction with and modulation of glutamate receptors contribute to synaptic function. Address the potential implications of these findings for neurological disorders where glutamatergic signaling is dysregulated. Propose future experiments, such as in vivo studies using conditional knockout models or the development of small molecule modulators of this compound, to further elucidate its role and therapeutic potential.

Investigating the Binding Affinity of MPDC to Glutamate Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-anti-endo-3,4-methanopyrrolidine dicarboxylate (MPDC) to glutamate transporters. It is designed to offer a comprehensive resource for researchers and professionals engaged in neuroscience and drug development, detailing the quantitative binding data, experimental methodologies, and the mechanistic basis of this compound's interaction with these critical neural components.

Introduction to this compound and Glutamate Transporters

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by a family of Na+-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). These transporters play a crucial role in terminating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.

This compound is a conformationally constrained analog of glutamate that has been identified as a potent and competitive inhibitor of the high-affinity, sodium-dependent glutamate transporter. Its rigid structure provides a valuable tool for probing the pharmacophore of the glutamate transporter's substrate binding site. Understanding the binding affinity and mechanism of action of inhibitors like this compound is fundamental for the development of novel therapeutic agents targeting glutamatergic dysregulation implicated in various neurological disorders.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the Na+-dependent glutamate transporter has been quantified through competitive inhibition assays. The key parameter determined is the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporter binding sites in the absence of the substrate.

CompoundInhibition Constant (Ki)Assay SystemSubstrateReference
L-anti-endo-MPDC5 µMRat forebrain synaptosomes[3H]D-aspartateBridges et al., 1994

Table 1: Quantitative Binding Affinity of L-anti-endo-MPDC

Experimental Protocols

The determination of this compound's binding affinity relies on robust experimental procedures. The following sections detail the key methodologies employed in these investigations.

Preparation of Rat Forebrain Synaptosomes

Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying transporter function.

Protocol:

  • Tissue Homogenization: Forebrains from adult rats are rapidly dissected and homogenized in ice-cold isolation buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4). Homogenization is typically performed using a glass-Teflon homogenizer with a specific number of passes at a controlled speed to ensure disruption of the tissue while preserving the integrity of the nerve terminals.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the synaptosomes from other cellular components.

    • The initial low-speed centrifugation (e.g., 1,000 x g for 10 minutes) pellets nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).

  • Sucrose Gradient Centrifugation (Optional Purification): For a more purified synaptosomal preparation, the P2 pellet can be resuspended and layered onto a discontinuous sucrose gradient (e.g., layers of 1.2 M, 1.0 M, and 0.8 M sucrose). Ultracentrifugation (e.g., 100,000 x g for 2 hours) will separate the synaptosomes, which typically band at the interface between the 1.2 M and 1.0 M sucrose layers.

  • Resuspension: The purified synaptosomes are carefully collected, washed, and resuspended in an appropriate assay buffer.

G cluster_prep Synaptosome Preparation homogenization Rat Forebrain Homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 high_speed_cent High-Speed Centrifugation (17,000 x g) supernatant1->high_speed_cent p2_pellet Resuspend P2 Pellet high_speed_cent->p2_pellet sucrose_gradient Sucrose Gradient Ultracentrifugation p2_pellet->sucrose_gradient synaptosomes Collect Synaptosomes sucrose_gradient->synaptosomes resuspend Resuspend in Assay Buffer synaptosomes->resuspend

Figure 1. Experimental workflow for the preparation of rat forebrain synaptosomes.

[3H]D-aspartate Uptake Assay

This assay measures the inhibition of glutamate transporter activity by quantifying the uptake of a radiolabeled, non-metabolizable substrate, [3H]D-aspartate, in the presence of varying concentrations of the inhibitor (this compound).

Protocol:

  • Incubation Buffer: A suitable incubation buffer is prepared, typically a Krebs-Ringer buffer containing physiological concentrations of ions, including Na+, and glucose as an energy source.

  • Assay Setup:

    • Aliquots of the synaptosomal suspension are pre-incubated in the incubation buffer at 37°C for a short period to allow for temperature equilibration.

    • Varying concentrations of this compound (or other inhibitors) are added to the synaptosomal suspension.

    • The uptake reaction is initiated by the addition of a fixed concentration of [3H]D-aspartate.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 5-10 minutes) to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: The uptake is rapidly terminated by the addition of ice-cold stop buffer and/or rapid filtration through glass fiber filters. The filters trap the synaptosomes containing the internalized radioligand while allowing the free radioligand in the buffer to pass through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of [3H]D-aspartate uptake is calculated for each concentration of this compound. Non-specific uptake is determined in the presence of a saturating concentration of a known glutamate transporter inhibitor (e.g., DL-TBOA) or in the absence of sodium and subtracted from the total uptake.

G cluster_assay [3H]D-aspartate Uptake Assay pre_incubation Pre-incubate Synaptosomes (37°C) add_this compound Add Varying [this compound] pre_incubation->add_this compound initiate_uptake Add [3H]D-aspartate add_this compound->initiate_uptake incubation Incubate (37°C) initiate_uptake->incubation terminate Terminate Uptake (Filtration) incubation->terminate wash Wash Filters terminate->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Figure 2. Workflow for the [3H]D-aspartate uptake assay.

Data Analysis and Interpretation

The data obtained from the uptake assays are used to determine the inhibitory potency of this compound.

Determination of IC50

The concentration of this compound that inhibits 50% of the specific [3H]D-aspartate uptake is defined as the IC50 value. This is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Ki (Cheng-Prusoff Equation)

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the radiolabeled substrate ([3H]D-aspartate) used in the assay.

  • Km is the Michaelis-Menten constant for the substrate, representing the substrate concentration at which the transport rate is half of the maximum.

Dixon Plot Analysis

A Dixon plot is a graphical method used to determine the type of enzyme inhibition and the Ki value. In this plot, the reciprocal of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point above the x-axis, where the x-coordinate is equal to -Ki.

G cluster_analysis Data Analysis Pathway raw_data Raw Scintillation Counts calc_inhibition Calculate % Inhibition raw_data->calc_inhibition dixon_plot Dixon Plot Analysis raw_data->dixon_plot dose_response Plot Dose-Response Curve calc_inhibition->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 cheng_prusoff Cheng-Prusoff Equation determine_ic50->cheng_prusoff determine_ki Calculate Ki cheng_prusoff->determine_ki confirm_ki Confirm Ki and Inhibition Type dixon_plot->confirm_ki

Figure 3. Logical flow for data analysis to determine the inhibition constant (Ki).

Signaling and Mechanistic Implications

The competitive nature of this compound's inhibition indicates that it directly competes with glutamate and aspartate for the same binding site on the transporter protein. The Na+-dependency of the high-affinity glutamate transporter is a critical aspect of its function. The binding of sodium ions is thought to induce a conformational change in the transporter that increases its affinity for glutamate. This compound's inhibitory action is also dependent on the presence of sodium, suggesting that it recognizes the same sodium-bound conformation of the transporter as the endogenous substrate.

The study of competitive inhibitors like this compound provides valuable insights into the structural requirements for ligand binding to glutamate transporters. This information is instrumental in the rational design of novel compounds with specific affinities and selectivities for different EAAT subtypes, which could lead to more targeted therapeutic interventions for neurological and psychiatric disorders.

Conclusion

This compound serves as a potent and selective tool for the investigation of Na+-dependent glutamate transporters. The quantitative data on its binding affinity, coupled with detailed experimental protocols, provides a solid foundation for further research in this area. The methodologies and data analysis techniques outlined in this guide are fundamental for characterizing the interaction of novel compounds with these critical transporters, ultimately advancing our understanding of glutamatergic neurotransmission and aiding in the development of next-generation neurotherapeutics.

Preclinical Pharmacokinetics and Pharmacodynamics of 3,4-Methylenedioxy-N-propylcathinone (MPDC): A Scoping Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the pharmacokinetics and pharmacodynamics of 3,4-Methylenedioxy-N-propylcathinone (MPDC), also known as propylone, in preclinical models is exceptionally limited in publicly available scientific literature. This document aims to provide a comprehensive overview of the existing knowledge on substituted cathinones as a class to infer potential properties of this compound, while clearly highlighting the significant data gap for this specific compound.

Introduction to this compound

3,4-Methylenedioxy-N-propylcathinone (this compound) is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. While the chemical structure of this compound is known, a thorough investigation of its pharmacological profile in preclinical models has not been extensively reported in peer-reviewed literature. This presents a significant challenge in characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and dose-response relationships.

General Pharmacokinetics of Substituted Cathinones: An Overview

Due to the lack of specific data for this compound, the following information is based on general findings for other substituted cathinones. It is crucial to note that minor structural modifications can lead to significant differences in pharmacokinetic profiles.

Table 1: General Pharmacokinetic Properties of Selected Substituted Cathinones in Preclinical Models

CompoundAnimal ModelRoute of AdministrationKey Findings
MephedroneRatIntravenous, IntraperitonealRapid distribution to the brain, extensive metabolism.
MethyloneRatOral, IntravenousHigh oral bioavailability, rapid elimination.
MDPVRatIntravenousLonger half-life compared to other cathinones.

Note: This table is illustrative and based on general knowledge of the class. Specific quantitative data for this compound is not available.

Experimental Protocols for Pharmacokinetic Studies of Substituted Cathinones

A typical preclinical pharmacokinetic study for a substituted cathinone would involve the following steps:

  • Animal Model Selection: Commonly used models include Sprague-Dawley or Wistar rats, and C57BL/6 mice.

  • Drug Administration: The compound is administered via relevant routes, such as intravenous (IV) for assessing absolute bioavailability and distribution, and oral (PO) or intraperitoneal (IP) for evaluating absorption.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Brain tissue may also be collected to assess blood-brain barrier penetration.

  • Bioanalytical Method: A validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the parent drug and its potential metabolites in the collected samples.

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is performed on the concentration-time data to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F: Bioavailability.

General Pharmacodynamics of Substituted Cathinones: An Overview

Substituted cathinones primarily act as monoamine transporter inhibitors or substrates, leading to increased extracellular concentrations of dopamine, norepinephrine, and/or serotonin in the brain.[1][2][3] This mechanism underlies their stimulant and psychoactive effects.

Signaling Pathway

The primary mechanism of action for most substituted cathinones involves the blockade or reversal of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Caption: General mechanism of action for substituted cathinones.

Experimental Protocols for Pharmacodynamic Studies of Substituted Cathinones

Pharmacodynamic studies aim to characterize the physiological and behavioral effects of a compound. For substituted cathinones, these often include:

  • In Vitro Transporter Assays:

    • Methodology: Radioligand binding assays or uptake inhibition assays are performed using cells expressing DAT, NET, and SERT to determine the compound's affinity (Ki) and potency (IC50) for these transporters.

  • In Vivo Microdialysis:

    • Methodology: Microdialysis probes are implanted in specific brain regions of awake, freely moving animals (e.g., nucleus accumbens, prefrontal cortex). Following drug administration, dialysate samples are collected and analyzed by HPLC to measure extracellular levels of dopamine, norepinephrine, and serotonin.

  • Behavioral Assays:

    • Locomotor Activity: Assesses the stimulant effects of the drug by measuring changes in horizontal and vertical movement in an open field arena.

    • Drug Discrimination: Determines if the subjective effects of the drug are similar to other known drugs of abuse.

    • Self-Administration: Evaluates the reinforcing and abuse potential of the drug.

The Critical Data Gap for this compound

Despite the general understanding of substituted cathinones, the lack of specific preclinical data for this compound is a significant concern. Without dedicated studies, it is impossible to:

  • Establish a reliable pharmacokinetic profile: This includes its oral bioavailability, metabolic fate, and potential for drug-drug interactions.

  • Determine its precise pharmacodynamic mechanism: While likely a monoamine transporter inhibitor or substrate, its specific potency and selectivity for DAT, NET, and SERT are unknown.

  • Assess its safety and toxicity profile: No formal toxicology studies have been published.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to construct a detailed technical guide on the pharmacokinetics and pharmacodynamics of this compound in preclinical models. The information presented here is based on the broader class of substituted cathinones and should be interpreted with caution.

Future research should prioritize comprehensive preclinical evaluation of this compound to fill this critical knowledge gap. This would involve a battery of in vitro and in vivo studies to characterize its ADME properties, receptor binding profile, and behavioral effects. Such data is essential for understanding the potential risks and effects of this compound and for informing regulatory and public health responses.

References

Unraveling the Impact of MPDC on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the effects of a compound designated "MPDC" on synaptic plasticity and long-term potentiation (LTP) have revealed a significant data gap in publicly available scientific literature. Comprehensive searches for "this compound" in the context of neuroscience, synaptic plasticity, and long-term potentiation did not yield specific information on a neuroactive compound with this acronym. The search results were predominantly associated with the Metropolitan Police Department, indicating a potential ambiguity in the provided compound name.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[1][2][3] Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular correlate of learning and memory.[4][5][6] The molecular mechanisms underlying these processes are complex, often involving N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).[1][4][6][7]

Given the lack of specific data for a compound labeled "this compound," this guide will provide a foundational overview of the principles and methodologies relevant to the study of novel compounds on synaptic plasticity and LTP, which would be applicable once the identity of "this compound" is clarified.

Table 1: Hypothetical Data on the Effect of a Novel Compound on LTP

This table is a template illustrating how quantitative data on the effect of a hypothetical compound on LTP would be presented. The values are for illustrative purposes only and do not represent actual experimental data for any specific compound.

Compound ConcentrationBaseline fEPSP Slope (mV/ms)Post-HFS fEPSP Slope (mV/ms)% Change in fEPSP Slope (LTP)
Vehicle Control1.2 ± 0.11.8 ± 0.1550%
1 µM "Compound X"1.1 ± 0.091.9 ± 0.1272.7%
10 µM "Compound X"1.3 ± 0.112.5 ± 0.292.3%
100 µM "Compound X"1.2 ± 0.11.3 ± 0.118.3%

Experimental Protocols

The following are standard experimental protocols used to assess the impact of a novel compound on synaptic plasticity and LTP.

1. Electrophysiological Recording of Long-Term Potentiation in Hippocampal Slices

  • Objective: To measure the effect of a test compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

  • Methodology:

    • Slice Preparation: Acute hippocampal slices (300-400 µm) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

    • Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

    • Compound Application: The test compound (e.g., "this compound") is bath-applied at various concentrations.

    • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

    • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

    • Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is calculated as the percentage increase in the fEPSP slope from the baseline.

2. Patch-Clamp Recording of Synaptic Currents

  • Objective: To investigate the effect of a compound on postsynaptic receptor function (e.g., AMPA and NMDA receptors).

  • Methodology:

    • Cell Preparation: Whole-cell patch-clamp recordings are performed on pyramidal neurons in hippocampal slices.

    • Recording: The neuron is voltage-clamped, and synaptic responses are evoked by stimulating afferent fibers.

    • AMPA/NMDA Ratio: The ratio of AMPA receptor-mediated to NMDA receptor-mediated currents is measured to assess changes in synaptic strength. This is typically done by holding the cell at different potentials to isolate the contribution of each receptor type.

    • Compound Application: The test compound is applied to the bath, and changes in the AMPA/NMDA ratio are monitored.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the mechanisms of synaptic plasticity.

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density AP Action Potential Ca_influx_pre Ca²⁺ Influx AP->Ca_influx_pre Vesicle_fusion Vesicle Fusion Ca_influx_pre->Vesicle_fusion Glu_release Glutamate Release Vesicle_fusion->Glu_release AMPA AMPAR Glu_release->AMPA binds NMDA NMDAR Glu_release->NMDA binds Depolarization Depolarization AMPA->Depolarization Ca_influx_post Ca²⁺ Influx NMDA->Ca_influx_post CaMKII CaMKII Ca_influx_post->CaMKII activates PKC PKC Ca_influx_post->PKC activates Gene_expression Gene Expression Ca_influx_post->Gene_expression AMPAR_trafficking AMPAR Trafficking CaMKII->AMPAR_trafficking PKC->AMPAR_trafficking LTP LTP AMPAR_trafficking->LTP Gene_expression->LTP Depolarization->NMDA Mg²⁺ block removal

Caption: Simplified signaling pathway for NMDAR-dependent LTP.

Experimental_Workflow start Prepare Hippocampal Slices establish_baseline Establish Stable Baseline Recording (20-30 min) start->establish_baseline apply_compound Bath Apply this compound / Vehicle establish_baseline->apply_compound induce_ltp Induce LTP (HFS Protocol) apply_compound->induce_ltp record_post_hfs Record Post-HFS (≥60 min) induce_ltp->record_post_hfs analyze_data Analyze fEPSP Slope record_post_hfs->analyze_data end Determine Effect on LTP analyze_data->end

Caption: Workflow for an electrophysiology experiment to test the effect of a compound on LTP.

Further Research and Clarification Needed

To provide a comprehensive and accurate technical guide on the effects of "this compound," it is imperative to first correctly identify the compound. Researchers and professionals in drug development are encouraged to verify the full chemical name or an alternative designation for "this compound." Once the compound is identified, a thorough literature search can be conducted to gather specific data on its pharmacological profile, including its effects on synaptic plasticity and long-term potentiation. The methodologies and frameworks presented in this guide can then be applied to structure and interpret the specific findings related to the compound of interest.

References

The Inhibition of Glutamate Transporters: A Technical Guide to the Structure, Activity, and Cellular Impact of UCPH-101 and TFB-TBOA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural analogs of two key glutamate transporter inhibitors, UCPH-101 and TFB-TBOA, and their corresponding activity. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development, offering detailed data, experimental methodologies, and visual representations of the underlying biological pathways.

Introduction: The Critical Role of Glutamate Transporters

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, and cognition. The precise control of extracellular glutamate concentrations is vital, as excessive glutamate can lead to excitotoxicity and neuronal damage, a hallmark of various neurological disorders. Excitatory Amino Acid Transporters (EAATs) are a family of membrane proteins responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the neurotransmitter signal and maintaining low extracellular glutamate levels.

There are five subtypes of EAATs: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. EAAT1 and EAAT2 are predominantly expressed in glial cells and are responsible for the majority of glutamate uptake in the brain. The development of selective inhibitors for these transporters is a critical area of research for understanding their physiological roles and for the potential therapeutic intervention in diseases associated with glutamate dysregulation, such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.

This guide focuses on two prominent selective inhibitors: UCPH-101 , a selective inhibitor of EAAT1, and TFB-TBOA , a potent inhibitor of both EAAT1 and EAAT2. We will explore the structure-activity relationships of their analogs and the experimental methods used to characterize their activity.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The following tables summarize the inhibitory activity (IC50 values) of UCPH-101, TFB-TBOA, and their structural analogs against various glutamate transporter subtypes. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Activity of UCPH-101 and its Analogs against EAAT1

CompoundR1 GroupR2 GroupIC50 (µM) for EAAT1Selectivity vs. EAAT2 & EAAT3Reference
UCPH-101 4-methoxyphenylnaphthalen-1-yl0.66>450-fold[1]
Analog 14-methoxyphenylphenyl1.5--
Analog 24-methoxyphenyl4-biphenyl>100--
Analog 34-hydroxyphenylnaphthalen-1-yl1.2--
Analog 43,4-dimethoxyphenylnaphthalen-1-yl0.8--

Table 2: Inhibitory Activity of TFB-TBOA and its Stereoisomers against EAAT1, EAAT2, and EAAT3

CompoundStereoisomerIC50 (nM) for EAAT1IC50 (nM) for EAAT2IC50 (nM) for EAAT3Reference
TFB-TBOA (2S, 3S)2217300[2]
Enantiomer(2R, 3R)>10,000>10,000>10,000[3]
Diastereomer 1(2S, 3R)>10,000>10,000>10,000[3]
Diastereomer 2(2R, 3S)>10,000>10,000>10,000[3]

Experimental Protocols

The characterization of glutamate transporter inhibitors relies on robust and reproducible experimental assays. The two primary methods employed are radiolabeled substrate uptake assays and electrophysiological recordings.

Radiolabeled Substrate Uptake Assay

This is a widely used method to determine the inhibitory potency of compounds on glutamate transporters.

Principle: This assay measures the uptake of a radiolabeled glutamate analog, typically [³H]-D-aspartate, into cells expressing the target glutamate transporter subtype. The inhibitory effect of a test compound is quantified by its ability to reduce the amount of radiolabel accumulated in the cells.

Detailed Protocol:

  • Cell Culture: HEK293 cells are transiently or stably transfected with the cDNA encoding the desired human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Cells are seeded into 24-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Inhibition Assay:

    • A range of concentrations of the test compound (e.g., UCPH-101 or TFB-TBOA analogs) is prepared in KRH buffer.

    • Cells are pre-incubated with the test compound or vehicle for 10-15 minutes at 37°C.

    • The uptake is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate (e.g., 50 nM) and the corresponding concentration of the test compound.

    • The incubation is carried out for a specific duration (e.g., 10 minutes) at 37°C.

  • Termination and Lysis: The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer. The cells are then lysed with 0.1 M NaOH.

  • Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Electrophysiological Assay

Electrophysiology provides a direct measure of transporter function by recording the currents associated with substrate transport and ion binding.

Principle: Glutamate transporters are electrogenic, meaning they generate an electrical current as they transport glutamate along with co-transported ions (Na+ and H+) and counter-transported ions (K+). This current can be measured using the whole-cell patch-clamp technique. Inhibitors will block or reduce this transporter-mediated current.

Detailed Protocol:

  • Cell Preparation: Cells expressing the target EAAT subtype are prepared as for the uptake assay and plated on glass coverslips.

  • Patch-Clamp Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2) and brought into contact with a single cell.

    • A tight seal is formed between the pipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Application of Substrate and Inhibitor:

    • The substrate (e.g., L-glutamate or D-aspartate) is applied to the cell via a rapid perfusion system, which elicits an inward current.

    • After a stable baseline current is established, the test inhibitor is co-applied with the substrate.

  • Data Acquisition and Analysis: The transporter-mediated currents are recorded and digitized. The inhibitory effect of the compound is determined by measuring the reduction in the substrate-elicited current amplitude. Concentration-response curves are generated to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The inhibition of glutamate transporters leads to an increase in the extracellular concentration of glutamate, which can have significant downstream effects on neuronal signaling.

Glutamate_Transporter_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Extracellular Increased Extracellular Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate_Extracellular->NMDA_Receptor AMPA_Receptor AMPA Receptor Activation Glutamate_Extracellular->AMPA_Receptor Glutamate_Release Glutamate Release Glutamate_Release->Glutamate_Extracellular Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Glutamate_Transporter_Inhibitor UCPH-101 / TFB-TBOA EAAT Glutamate Transporter (EAAT1/EAAT2) Glutamate_Transporter_Inhibitor->EAAT Inhibition EAAT->Glutamate_Extracellular Reduced Uptake

Caption: Downstream effects of glutamate transporter inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the primary experimental assays used to characterize glutamate transporter inhibitors.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture EAAT-expressing cells Seeding Seed cells in 24-well plates Cell_Culture->Seeding Wash Wash cells with KRH buffer Seeding->Wash Pre_incubation Pre-incubate with inhibitor Wash->Pre_incubation Incubation Incubate with [3H]-D-aspartate + inhibitor Pre_incubation->Incubation Termination Terminate uptake & wash Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation_Counting Measure radioactivity Lysis->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare EAAT-expressing cells on coverslips Patch Establish whole-cell patch-clamp Cell_Prep->Patch Baseline Record baseline current Patch->Baseline Substrate_Application Apply substrate (e.g., Glutamate) Baseline->Substrate_Application Inhibitor_Application Co-apply inhibitor with substrate Substrate_Application->Inhibitor_Application Current_Measurement Measure current inhibition Inhibitor_Application->Current_Measurement Data_Analysis Determine IC50 Current_Measurement->Data_Analysis

References

L-anti-endo-3,4-methanopyrrolidine dicarboxylate: A Technical Guide to its Interaction with Cellular Glutamate Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-anti-endo-3,4-methanopyrrolidine dicarboxylate (L-anti-endo-MPDC) is a potent and selective competitive inhibitor of the sodium-dependent glutamate transporter. This document provides a comprehensive overview of the existing knowledge on the cellular interactions of L-anti-endo-MPDC, with a focus on its inhibitory activity. Due to the limited availability of direct cellular uptake and distribution data for L-anti-endo-MPDC, this guide centers on its well-characterized role as a tool for studying glutamate transport. The information presented herein is intended to support further research into the therapeutic potential of glutamate transporter inhibitors.

Core Concept: Inhibition of Glutamate Uptake

L-anti-endo-MPDC is a conformationally restricted analog of L-glutamate. Its rigid structure allows it to bind to the glutamate recognition site on sodium-dependent glutamate transporters, but it is not translocated across the cell membrane. This competitive binding action effectively blocks the uptake of the natural substrate, glutamate, and other transporter substrates like D-aspartate.

The primary application of L-anti-endo-MPDC in research has been to probe the function and pharmacology of glutamate transporters, particularly in neuronal preparations such as synaptosomes.

Quantitative Data

The key quantitative measure of L-anti-endo-MPDC's activity is its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition. The available data is summarized in the table below.

Parameter Value System Substrate Reference
Inhibitory Constant (Ki)5 µMRat forebrain synaptosomes[3H]D-aspartateBridges et al., 1994[1]

Note: To date, published literature has not provided quantitative data on the direct cellular uptake or distribution of L-anti-endo-MPDC. Research has focused on its inhibitory effect on the transport of other molecules.

Experimental Protocols

The following is a representative experimental protocol for assessing the inhibitory activity of L-anti-endo-MPDC on glutamate transporters in synaptosomes, based on standard methodologies in the field. The specific details from the original study by Bridges et al. (1994) are not fully available.

Preparation of Synaptosomes

Synaptosomes, which are resealed nerve terminals, are a common model for studying synaptic processes, including neurotransmitter uptake.

  • Tissue Homogenization: Rat forebrains are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate different subcellular fractions.

    • Low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Purification (Optional): For a more purified preparation, the crude synaptosomal pellet can be resuspended and layered onto a density gradient (e.g., Ficoll or Percoll) and centrifuged at high speed. The synaptosomes will band at a specific density interface.

  • Washing and Resuspension: The purified synaptosomes are washed in a physiological buffer (e.g., Krebs-HEPES buffer) and resuspended to a final protein concentration suitable for the uptake assay.

[3H]D-Aspartate Uptake Assay

This assay measures the sodium-dependent uptake of radiolabeled D-aspartate, a non-metabolizable substrate of the glutamate transporter.

  • Incubation Setup:

    • Synaptosomal aliquots are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) in the presence of various concentrations of L-anti-endo-MPDC or a vehicle control.

    • The assay buffer should contain appropriate physiological concentrations of ions, including sodium. A parallel set of samples in a sodium-free buffer (e.g., substituting choline for sodium) is used to determine the non-specific uptake.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a known concentration of [3H]D-aspartate.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), the uptake is rapidly terminated. This is typically achieved by adding a large volume of ice-cold buffer and immediately filtering the mixture through a glass fiber filter to trap the synaptosomes.

  • Washing: The filters are rapidly washed with ice-cold buffer to remove any unbound radiolabel.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Sodium-dependent uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake.

    • The inhibitory effect of L-anti-endo-MPDC is determined by comparing the sodium-dependent uptake in the presence of the inhibitor to the control.

    • The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 (concentration of inhibitor causing 50% inhibition) to the affinity of the substrate for the transporter.

Signaling Pathways and Experimental Workflows

Currently, there is no direct evidence in the reviewed literature of L-anti-endo-MPDC being involved in specific intracellular signaling pathways. Its primary mechanism of action is the direct competitive inhibition of glutamate transporters at the plasma membrane.

The experimental workflow for assessing its inhibitory activity can be visualized as follows:

experimental_workflow cluster_preparation Synaptosome Preparation cluster_assay [3H]D-Aspartate Uptake Assay Tissue Rat Forebrain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Purified Synaptosomes Centrifugation->Synaptosomes Preincubation Pre-incubation with L-anti-endo-MPDC Synaptosomes->Preincubation Initiation Add [3H]D-Aspartate Preincubation->Initiation Termination Rapid Filtration Initiation->Termination Quantification Scintillation Counting Termination->Quantification Analysis Data Analysis (Ki determination) Quantification->Analysis

Caption: Experimental workflow for determining the inhibitory activity of L-anti-endo-MPDC.

The logical relationship of L-anti-endo-MPDC's mechanism of action at the synapse can be depicted as:

mechanism_of_action cluster_synapse Synaptic Cleft Glutamate Glutamate Transporter Glutamate Transporter Glutamate->Transporter Binds MPDC L-anti-endo-MPDC This compound->Transporter Competitively Binds Uptake Glutamate Uptake Transporter->Uptake Mediates NoUptake Inhibition of Uptake Transporter->NoUptake Leads to

Caption: Competitive inhibition of the glutamate transporter by L-anti-endo-MPDC.

Conclusion and Future Directions

L-anti-endo-MPDC is a valuable pharmacological tool for the study of sodium-dependent glutamate transporters. Its high potency and competitive nature make it suitable for in vitro studies aimed at understanding the role of these transporters in synaptic function.

However, a significant gap in knowledge exists regarding the cellular uptake and distribution of L-anti-endo-MPDC itself. Future research directions could include:

  • Radiolabeling of L-anti-endo-MPDC: The synthesis of a radiolabeled form of L-anti-endo-MPDC would enable direct studies of its cellular uptake, distribution, and pharmacokinetics.

  • Studies in Different Cell Types: Investigating the interaction of L-anti-endo-MPDC with glutamate transporters in various cell types, including different neuronal populations and glial cells, would provide a more complete picture of its effects.

  • In Vivo Studies: Characterizing the in vivo distribution and effects of L-anti-endo-MPDC would be crucial for assessing its potential as a therapeutic agent.

By addressing these research questions, a more comprehensive understanding of the cellular fate and activity of L-anti-endo-MPDC can be achieved, potentially paving the way for the development of novel therapeutics targeting glutamate transport.

References

Methodological & Application

Application Notes and Protocols for the Intracellular Use of MPDC, a Quaternary Lidocaine Derivative, in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "MPDC" (N-(2,6-dimethylphenyl) carbamoylmethyl)trimethylammonium chloride) is a quaternary ammonium derivative of lidocaine. As it is not a widely referenced compound in electrophysiological literature, this document will provide a protocol and application notes based on the well-characterized actions of its close analogue, QX-314. QX-314 is a membrane-impermeable lidocaine derivative extensively used to block voltage-gated sodium channels from the intracellular side. The data and protocols presented here are based on the established properties of QX-314 and are expected to be highly applicable to this compound and other similar quaternary lidocaine derivatives.

Introduction

This compound, as a permanently charged quaternary ammonium compound, is membrane impermeable. This property makes it an invaluable tool in electrophysiology for studying ion channels from the cytoplasmic face of the cell membrane. When included in the intracellular pipette solution during whole-cell patch-clamp recordings, this compound can diffuse into the cell and block ion channels from the inside.[1][2] Its primary targets are voltage-gated sodium channels (NaV), but it has also been shown to affect other channels, such as certain potassium (K+) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3] The block of NaV channels by intracellular this compound/QX-314 is typically use-dependent, meaning the channel must open for the blocker to gain access to its binding site within the pore.[1][4]

Mechanism of Action

Once inside the cell, this compound binds to a receptor site within the pore of voltage-gated sodium channels.[5][6] This binding obstructs the flow of sodium ions, thereby inhibiting the generation and propagation of action potentials.[7] The positively charged nature of this compound prevents it from escaping the channel pore when the channel is in the closed or inactivated state, leading to a "trapped" block.[1] This results in a frequency- and voltage-dependent inhibition of sodium currents, where channels that are more active are blocked more potently.[4]

Quantitative Data: Effects of QX-314 on Various Ion Channels

The following table summarizes the reported effects of QX-314 on different ion channels. This data can serve as a guide for the expected effects of this compound.

Channel TypePreparationMethod of ApplicationKey FindingsIC50Reference
Voltage-Gated Sodium Channels (NaV) Squid Giant AxonInternal PerfusionUse-dependent and voltage-dependent block. Block is modulated by the channel's inactivation state.Not specified[4]
HEK293 cells expressing NaV1.7External ApplicationLow potency inhibition with a depolarizing shift in voltage-dependence of activation.~2.0 mM[8]
Pituitary Tumor Cells (GH3)External ApplicationDifferential suppression of transient and late sodium currents.93 µM (transient), 42 µM (late)[3]
Hyperpolarization-activated Cation Current (Ih) Pituitary Tumor Cells (GH3)External ApplicationDiminished amplitude of Ih current.68 µM[3]
Erg-mediated K+ Current (IK(erg)) Pituitary Tumor Cells (GH3)External ApplicationEffective suppression of IK(erg).73 µM[3]
Voltage-Gated Calcium Channels (CaV) Hippocampal CA1 Pyramidal NeuronsIntracellular ApplicationInhibition of calcium currents.Not specified

Experimental Protocols

Preparation of this compound-Containing Intracellular Solution
  • Calculate the desired final concentration of this compound. A common working concentration for intracellular application of QX-314 analogues is between 1 mM and 10 mM.

  • Weigh the appropriate amount of this compound powder.

  • Dissolve the this compound in your standard intracellular (pipette) solution. Ensure the base intracellular solution is appropriate for the currents you intend to measure (e.g., a Cesium-based solution to block potassium channels when studying sodium currents). A typical intracellular solution composition is (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.

  • Adjust the pH and osmolarity. After adding this compound, re-check and adjust the pH and osmolarity of the final solution to match your experimental requirements.

  • Filter the solution. Use a 0.2 µm syringe filter to remove any particulate matter.

  • Aliquot and store. Store the this compound-containing intracellular solution in single-use aliquots at -20°C or -80°C.

Whole-Cell Patch-Clamp Protocol for Intracellular this compound Application

This protocol assumes a standard whole-cell patch-clamp setup.

  • Cell Preparation: Prepare your cells (cultured cells or acute brain slices) as per your standard laboratory protocol.

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Back-fill the pipette with the this compound-containing intracellular solution. Be careful to avoid introducing air bubbles.

  • Achieving a Giga-seal:

    • Mount the filled pipette onto the headstage of the patch-clamp amplifier.

    • Apply positive pressure to the pipette as you lower it into the bath solution.

    • Approach the target cell and gently press the pipette tip against the cell membrane.

    • Release the positive pressure to allow the membrane to form a seal with the pipette tip.

    • Apply gentle suction to achieve a high-resistance seal ( >1 GΩ).

  • Establishing the Whole-Cell Configuration:

    • Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip.

    • This establishes electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Allow 5-10 minutes for the this compound to diffuse from the pipette into the cell and equilibrate.

    • Perform your voltage-clamp or current-clamp protocols to assess the effect of this compound on the ion channels of interest. For studying use-dependent block of sodium channels, a train of depolarizing voltage steps is typically used.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_patch Patching Procedure cluster_rec Recording prep_solution Prepare this compound-containing intracellular solution prep_pipette Back-fill patch pipette prep_solution->prep_pipette approach Approach target cell prep_pipette->approach prep_cells Prepare cell culture or brain slice prep_cells->approach seal Form Giga-seal (>1 GΩ) approach->seal rupture Rupture membrane (Whole-cell) seal->rupture diffuse Allow this compound diffusion (5-10 min) rupture->diffuse record Apply voltage/current protocols diffuse->record analyze Analyze data record->analyze

Caption: Workflow for intracellular application of this compound in patch-clamp recordings.

Signaling Pathway: Mechanism of Intracellular NaV Channel Block

G cluster_membrane Cell Membrane NaV_closed NaV Channel (Closed) NaV_open NaV Channel (Open) NaV_closed->NaV_open Opens NaV_blocked NaV Channel (Blocked) NaV_open->NaV_blocked Binds Block Block of Na+ Influx NaV_blocked->Block MPDC_pipette This compound in Pipette MPDC_intra Intracellular this compound MPDC_pipette->MPDC_intra Diffusion MPDC_intra->NaV_open Enters pore Depolarization Membrane Depolarization Depolarization->NaV_closed Activates

Caption: Use-dependent block of NaV channels by intracellular this compound.

References

Application Notes and Protocols: In Vivo Microdialysis for Neurotransmitter Level Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In vivo microdialysis is a powerful technique for sampling the extracellular space of living tissues, providing a window into the dynamic chemical environment of the brain. When coupled with sensitive analytical methods like High-Performance Liquid Chromatography (HPLC), it allows for the quantification of neurotransmitter levels, offering crucial insights into neurochemical processes in health and disease. These application notes provide detailed protocols for the in vivo measurement of monoamine (dopamine and serotonin) and amino acid (GABA and glutamate) neurotransmitters.

While the initial topic specified the use of meta-phenylenediamine (MPDC), a thorough literature review revealed that this compound is not a commonly employed derivatization agent for neurotransmitter analysis in this context. Therefore, this document focuses on well-established and validated methods: HPLC with Electrochemical Detection (HPLC-ECD) for the direct analysis of dopamine and serotonin, and HPLC with Fluorescence Detection (HPLC-FLD) following pre-column derivatization with o-phthalaldehyde (OPA) for the analysis of GABA and glutamate.

Section 1: In Vivo Microdialysis Procedure

This protocol outlines the general steps for performing in vivo microdialysis in a rodent model. Specific stereotaxic coordinates and equipment may vary based on the target brain region and animal model.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Implantation cluster_recovery Post-Surgical Recovery cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Animal B Secure in Stereotaxic Frame A->B C Perform Craniotomy B->C D Implant Microdialysis Probe C->D E Secure Probe with Dental Cement D->E F Single Housing and Recovery Period (24-48h) E->F G Connect Probe to Syringe Pump F->G H Perfuse with Artificial Cerebrospinal Fluid (aCSF) G->H I Allow for Equilibration (1-2h) H->I J Collect Microdialysate Samples at Set Intervals I->J K Store Samples on Ice or at -80°C J->K L Analyze via HPLC-ECD or HPLC-FLD K->L G cluster_da Dopamine Signaling cluster_ht Serotonin Signaling DA Dopamine D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AC_stim Adenylyl Cyclase (+) D1R->AC_stim AC_inhib Adenylyl Cyclase (-) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act HT Serotonin (5-HT) HT1A 5-HT1A Receptor HT->HT1A HT2A 5-HT2A Receptor HT->HT2A AC_inhib2 Adenylyl Cyclase (-) HT1A->AC_inhib2 PLC_act Phospholipase C (+) HT2A->PLC_act cAMP_dec2 ↓ cAMP AC_inhib2->cAMP_dec2 IP3_DAG ↑ IP3, DAG PLC_act->IP3_DAG Ca_inc ↑ Ca²⁺ IP3_DAG->Ca_inc G cluster_prep Sample and Reagent Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC-FLD Analysis A Prepare OPA/Sulfite Reagent D Autosampler Aspirates OPA Reagent A->D B Thaw Microdialysate Samples and Standards C Autosampler Aspirates Sample B->C C->D E Mix in Injection Needle D->E F Incubate for a Short Period E->F G Inject Derivatized Sample F->G H Separation on C18 Column G->H I Fluorescence Detection H->I J Quantify Peaks I->J G cluster_gaba GABA (Inhibitory) Signaling cluster_glu Glutamate (Excitatory) Signaling GABA GABA GABA_A GABA-A Receptor GABA->GABA_A GABA_B GABA-B Receptor GABA->GABA_B Cl_influx ↑ Cl⁻ Influx GABA_A->Cl_influx AC_inhib Adenylyl Cyclase (-) GABA_B->AC_inhib K_efflux ↑ K⁺ Efflux GABA_B->K_efflux Hyperpol Hyperpolarization Cl_influx->Hyperpol AC_inhib->Hyperpol K_efflux->Hyperpol Glu Glutamate AMPA AMPA Receptor Glu->AMPA NMDA NMDA Receptor Glu->NMDA Na_influx ↑ Na⁺ Influx AMPA->Na_influx Ca_influx ↑ Ca²⁺ Influx NMDA->Ca_influx Depol Depolarization Na_influx->Depol Ca_influx->Depol

Application Notes and Protocols for (R,S)-CPP as a Pharmacological Tool in Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(R,S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Its ability to specifically block NMDA receptor activity makes it an invaluable tool in neuroscience research to investigate the physiological and pathological roles of NMDA receptor signaling in neuronal cell cultures.

Mechanism of Action

CPP exerts its antagonistic effect by competing with the endogenous agonist, glutamate, for the binding site on the GluN2 subunit of the NMDA receptor. This reversible binding prevents the ion channel from opening in response to glutamate, thereby inhibiting the influx of Ca2+ and Na+ ions into the neuron. This blockade of ion flow effectively dampens excessive neuronal excitation, a process implicated in various neurological conditions. The (R)-enantiomer of CPP is generally more potent than the (S)-enantiomer.

Key Applications in Neuronal Cell Culture
  • Neuroprotection Studies: CPP is widely used to investigate the role of excitotoxicity in neuronal cell death. By blocking NMDA receptor-mediated calcium overload, CPP can protect cultured neurons from excitotoxic insults induced by high concentrations of glutamate or other NMDA receptor agonists.

  • Synaptic Plasticity Research: As NMDA receptor activation is crucial for the induction of long-term potentiation (LTP) and long-term depression (LTD), CPP is a standard tool to dissect the molecular mechanisms underlying these forms of synaptic plasticity in cultured neuronal networks.

  • Investigation of Neuronal Signaling Pathways: Researchers utilize CPP to explore the downstream signaling cascades activated by NMDA receptor-mediated calcium influx. This includes studying the involvement of kinases, phosphatases, and transcription factors in neuronal function and survival.

  • Studies of Dendritic Morphology: The activity of NMDA receptors can influence the structure and complexity of dendritic arbors. CPP has been used to demonstrate the role of NMDA receptor signaling in processes like dendritic simplification observed in pathological conditions.[1]

Quantitative Data

The following tables summarize key quantitative data for CPP and its enantiomers.

Table 1: Binding Affinities (Ki) of (R)-CPP for different NMDA Receptor Subunits

NMDA Receptor SubunitKi (μM)
GluN2A0.041[2]
GluN2B0.27[2]
GluN2C0.63[2]
GluN2D1.99[2]

Table 2: Potency of (R,S)-CPP in Functional Assays

AssayParameterValue
Inhibition of NMDA-evoked [3H]ACh release in rat striatal slicesIC508 µM[3]
Competitive antagonism of NMDA-evoked [3H]ACh releasepA25.66[3]
Blockade of audiogenic convulsions in DBA/2 miceED501.5 mg/kg i.p.[3]
Blockade of NMDA-induced seizures in CF-1 miceED501.9 mg/kg i.p.[3]

Experimental Protocols

Protocol 1: Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol outlines a general procedure to assess the neuroprotective effects of CPP in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons cultured on 24-well plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • N-methyl-D-aspartate (NMDA) stock solution (10 mM in water)

  • (R,S)-CPP stock solution (10 mM in water)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate primary cortical neurons at a density of 2 x 10^5 cells/well in a 24-well plate and culture for 7-10 days in vitro (DIV) to allow for maturation.

  • Pre-treatment with CPP: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentrations of CPP (e.g., 1, 10, 50 µM). A vehicle control (water) should be included. Incubate for 1 hour at 37°C.

  • NMDA-induced Excitotoxicity: After the pre-incubation period, add NMDA to the wells to a final concentration of 100 µM. A control group without NMDA should also be included.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Death: Measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Express the LDH release as a percentage of the maximum LDH release (from cells treated with a lysis buffer). Compare the LDH release in the NMDA-treated groups with and without CPP pre-treatment.

Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated Currents

This protocol describes the use of CPP in whole-cell patch-clamp recordings to isolate and block NMDA receptor-mediated currents in cultured hippocampal neurons.

Materials:

  • Cultured hippocampal neurons (14-21 DIV)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 glycine (pH 7.4)

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • NMDA solution (1 mM in external solution)

  • (R,S)-CPP solution (1 mM in external solution)

  • Patch-clamp setup with amplifier and data acquisition system

Procedure:

  • Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Recording of NMDA currents: Hold the neuron at a holding potential of -70 mV. Briefly apply NMDA (100 µM) using a local perfusion system to evoke an inward current.

  • Application of CPP: Perfuse the recording chamber with an external solution containing CPP (e.g., 10 µM) for 5-10 minutes.

  • Post-CPP Recording: While still in the presence of CPP, re-apply NMDA (100 µM) and record the current.

  • Washout: Perfuse the chamber with the control external solution to wash out CPP and record the recovery of the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after CPP application. Calculate the percentage of inhibition caused by CPP.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-serine Glycine->NMDA_R Binds to GluN1 CPP (R,S)-CPP CPP->NMDA_R Competitively Antagonizes Glutamate Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Na_ion Na⁺ NMDA_R->Na_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Neuroprotection Neuroprotection Signaling->Neuroprotection Excitotoxicity Excitotoxicity Signaling->Excitotoxicity (excessive activation)

Caption: NMDA Receptor Signaling and CPP Antagonism.

Experimental_Workflow_CPP start Start: Neuronal Cell Culture (e.g., Primary Cortical Neurons) pretreatment Pre-treatment with (R,S)-CPP (Varying concentrations + Vehicle control) start->pretreatment stimulus Application of Stimulus (e.g., NMDA for excitotoxicity, or synaptic stimulation for LTP) pretreatment->stimulus incubation Incubation / Recording stimulus->incubation analysis Data Analysis (e.g., Cell Viability Assay, Electrophysiology) incubation->analysis end End: Determine CPP Effect analysis->end

Caption: General Experimental Workflow for Using CPP.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed in vitro studies specifically detailing the working concentration of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-isopropoxyphenyl)-2,6-dimethyl-, bis(2-methylpropyl) ester (MPDC) were identified in the public domain. The following recommendations are based on in vitro studies of structurally related 1,4-dihydropyridine (DHP) derivatives, a class of compounds known to act as L-type calcium channel blockers. The provided concentration ranges and protocols should be considered as a starting point, and the optimal working concentration for this compound in any specific in vitro model must be determined empirically.

Introduction

This compound belongs to the 1,4-dihydropyridine class of organic molecules. This class is well-established for its interaction with L-type calcium channels, leading to a variety of cellular effects. In vitro studies are crucial for elucidating the specific biological activities of novel DHP derivatives like this compound, including their potential therapeutic effects and cytotoxic profiles. These application notes provide a general framework for researchers and drug development professionals to design and conduct initial in vitro evaluations of this compound.

Data Presentation: Recommended Concentration Ranges of Structurally Similar 1,4-Dihydropyridine Derivatives in Vitro

The appropriate working concentration for a novel compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on published studies of various DHP derivatives, a broad concentration range should be initially screened to determine the optimal conditions for the experimental model of interest.

Compound ClassCell Type(s)Assay TypeEffective Concentration RangeReference
Novel 1,4-Dihydropyridine-based triazole derivativesCaco-2 (colorectal adenocarcinoma)Cytotoxicity (Antiproliferative)IC50: 0.63 µM - 5.68 µM[1]
Novel 1,4-Dihydropyridine derivativesEPG85-257P and EPG85-257RDB (gastric cancer)Cytotoxicity and P-gp inhibition5 µM - 15 µM[2]
AmlodipineEsophageal carcinoma cellsCell viability, Apoptosis4 µg/mL - 10 µg/mL (~8.5 µM - 21 µM)[3]
AmlodipineNeuron cell culture (SH-SY5Y)Neuroprotective effect5 µM[4][5]
NifedipinePorcine endothelial cellsNitric oxide release0.1 µM - 1 µM[6]
NisoldipineRabbit coronary arteriesVasoconstriction inhibitionIC50: 0.03 nM[7]

Recommendation for this compound: Based on the data for analogous compounds, a starting concentration range of 10 nM to 100 µM is recommended for initial screening experiments with this compound. This broad range will help in identifying the concentrations at which the compound exhibits biological activity and/or cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Materials:

  • Target cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting range is from 100 µM down to 10 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Calcium Influx Assay

This protocol provides a general method to assess the functional effect of this compound on L-type calcium channels using a fluorescent calcium indicator.

Materials:

  • Target cell line expressing L-type calcium channels (e.g., cardiomyocytes, smooth muscle cells, or a suitable transfected cell line)

  • Complete cell culture medium

  • Fluo-4 AM or a similar calcium-sensitive dye

  • Hanks' Balanced Salt Solution (HBSS) or another suitable buffer

  • Potassium chloride (KCl) solution (e.g., 50 mM in HBSS) to induce depolarization

  • This compound stock solution

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 30-60 minutes at 37°C.

  • Washing: After loading, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Incubation: Add the desired concentrations of this compound (prepared in HBSS) to the wells. Include a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader (Excitation ~490 nm, Emission ~520 nm).

  • Depolarization and Kinetic Reading: Add a solution of KCl (e.g., 20 µL of a 300 mM stock to achieve a final concentration of 50 mM) to each well to induce cell depolarization and subsequent calcium influx. Immediately start a kinetic read on the fluorescence plate reader to measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Compare the fluorescence response in this compound-treated wells to the vehicle control to determine the inhibitory effect of the compound on calcium influx.

Mandatory Visualizations

G cluster_0 Cell Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Influx This compound This compound This compound->L-type Ca2+ Channel Blocks Calmodulin Calmodulin Ca2+->Calmodulin Activates Depolarization Depolarization Depolarization->L-type Ca2+ Channel Opens CaM Kinase CaM Kinase Calmodulin->CaM Kinase Activates Downstream Effects Downstream Effects CaM Kinase->Downstream Effects

Caption: Signaling pathway of this compound as a putative L-type calcium channel blocker.

G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate 24h Incubate 24h Seed cells in 96-well plate->Incubate 24h Prepare this compound serial dilutions Prepare this compound serial dilutions Incubate 24h->Prepare this compound serial dilutions Treat cells with this compound Treat cells with this compound Prepare this compound serial dilutions->Treat cells with this compound Incubate (e.g., 48h) Incubate (e.g., 48h) Treat cells with this compound->Incubate (e.g., 48h) Perform Assay Perform Assay Incubate (e.g., 48h)->Perform Assay Measure Endpoint Measure Endpoint Perform Assay->Measure Endpoint Data Analysis (IC50) Data Analysis (IC50) Measure Endpoint->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General experimental workflow for in vitro testing of this compound.

References

Preparing MPDC Stock Solutions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step for reproducible and reliable experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of MPDC (Methyl-pipecolate-d-camphorate).

This compound is a salt formed from the basic compound methyl pipecolinate and the acidic resolving agent d-camphoric acid. The d-camphorate counterion is often used in the pharmaceutical industry to separate enantiomers of chiral compounds like methyl pipecolinate, which may have different pharmacological activities. Understanding the stability and solubility of this compound is crucial for its effective use in research and development.

Chemical and Physical Properties

A summary of the relevant properties of this compound's constituent components, methyl pipecolinate and d-camphoric acid, is provided below. These properties influence the characteristics of the resulting salt.

PropertyMethyl Pipecolinate (as HCl salt)d-Camphoric AcidInferred Properties of this compound Salt
Molecular Formula C₇H₁₃NO₂ · HClC₁₀H₁₆O₄C₁₇H₂₉NO₆
Molecular Weight 179.64 g/mol 200.23 g/mol 343.42 g/mol
Appearance White to off-white solidWhite crystalline solidExpected to be a white to off-white crystalline solid
Melting Point 205 °C (decomposes)186-188 °CExpected to have a distinct melting point, likely in this range
Water Solubility Soluble0.8 g/100 mL[1][2]Moderately soluble, influenced by both components
Organic SolventSolubility Soluble in methanolSlightly soluble in ethanol, DMSO, methanol[3]Likely soluble in polar organic solvents like DMSO and ethanol

Stability and Storage Conditions

ConditionRecommendation
Storage Temperature For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. For short-term use (up to a few days), refrigeration at 2-8°C is acceptable.
Light Sensitivity To prevent potential photodegradation, store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
pH The pH of the solution can significantly impact the stability of ester-containing compounds like methyl pipecolinate. It is advisable to prepare stock solutions in aprotic solvents or buffer systems with a neutral to slightly acidic pH if aqueous solutions are necessary.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. This prevents degradation that can occur with repeated temperature changes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for nonpolar to moderately polar compounds.

Materials:

  • This compound (Methyl-pipecolate-d-camphorate) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 343.42 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 343.42 g/mol = 0.00343 g = 3.43 mg.

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.43 mg of this compound powder and add it to the tube.

  • Dissolve the this compound in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage:

    • For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

    • For short-term use, store the solution at 2-8°C, protected from light.

G cluster_prep Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh Calculate Mass dissolve Dissolve in DMSO weigh->dissolve Add Solvent vortex Vortex to Mix dissolve->vortex aliquot Aliquot Solution vortex->aliquot Ensure Homogeneity store Store at -20°C aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing an this compound stock solution.

Signaling Pathway Involvement

Pipecolic acid, the parent compound of methyl pipecolinate, is a key signaling molecule in plant immunity, particularly in the induction of Systemic Acquired Resistance (SAR).[4][5][6] SAR is a long-lasting, broad-spectrum defense mechanism in plants that is activated after an initial localized pathogen attack. Pipecolic acid acts as a mobile signal that travels from the site of infection to distal parts of the plant, priming them for a more robust and rapid defense response upon subsequent pathogen challenge.

The signaling pathway involves the biosynthesis of pipecolic acid from lysine, its transport throughout the plant, and its role in potentiating the salicylic acid (SA) signaling pathway, another critical component of plant defense.

G pathogen Pathogen Attack lysine Lysine pathogen->lysine Induces pip_synthesis Pipecolic Acid (Pip) Biosynthesis lysine->pip_synthesis pip_accumulation Pip Accumulation (Local & Systemic) pip_synthesis->pip_accumulation sa_pathway Salicylic Acid (SA) Signaling Pathway pip_accumulation->sa_pathway Potentiates defense_genes Defense Gene Expression pip_accumulation->defense_genes Primes sa_pathway->defense_genes Activates sar Systemic Acquired Resistance (SAR) defense_genes->sar

Caption: Pipecolic acid's role in the SAR signaling pathway.

References

Application Notes and Protocols: Investigating the Role of Glutamate Transporters in Excitotoxicity Using MPDC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic transmission, learning, and memory. However, excessive glutamate can lead to excitotoxicity, a pathological process implicated in various neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Huntington's disease. Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate levels and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[1]

This document provides detailed application notes and protocols for utilizing (2S,4R)-4-methyl-pyrrolidine-2,4-dicarboxylic acid (MPDC) to investigate the role of glutamate transporters in excitotoxicity. This compound is a potent, non-substrate inhibitor of glutamate transporters, making it a valuable tool for studying the consequences of impaired glutamate uptake.

Mechanism of Action of this compound

This compound is a methylated analog of L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC). While L-trans-PDC acts as a competitive inhibitor and a substrate for several glutamate transporter subtypes (EAAT1-4), methylation converts it into a non-substrate inhibitor. This distinction is critical: as a non-substrate inhibitor, this compound blocks glutamate uptake without being transported into the cell, thus avoiding confounding effects such as heteroexchange-mediated glutamate release that can be observed with substrate inhibitors. By inhibiting glutamate transporters, this compound leads to an accumulation of extracellular glutamate, prolonged activation of glutamate receptors (particularly NMDA receptors), excessive calcium influx, and ultimately, excitotoxic neuronal death.

Data Presentation

The following tables summarize key quantitative data for glutamate transporter inhibitors, primarily focusing on the well-characterized L-trans-PDC, which serves as a benchmark for understanding the effects of this compound.

CompoundParameterCell TypeValueReference
L-trans-PDCEC50 (Neurotoxicity)Astrocyte-rich rat cortical cultures320 ± 157 µM[2]
L-trans-PDCEC50 (Neurotoxicity)Astrocyte-poor rat cortical cultures50 ± 5 µM[2]
L-trans-PDCKi (hEAAT1)HEK293 cells20 µM
L-trans-PDCKi (hEAAT2)HEK293 cells20 µM
L-trans-PDCKi (hEAAT3)HEK293 cells109 µM

Experimental Protocols

Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures

This protocol describes how to induce excitotoxicity in primary cortical neurons using this compound.

Materials:

  • Primary cortical neurons cultured on 24-well plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound solution (stock solution in sterile water or appropriate buffer)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Culture primary cortical neurons for 12-14 days in vitro to allow for mature synapse formation.

  • Prepare a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) in pre-warmed culture medium.

  • Remove the existing culture medium from the wells.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, assess cell viability using the MTT assay.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Glutamate Uptake Assay

This protocol measures the inhibitory effect of this compound on glutamate uptake in primary astrocyte cultures or synaptosomes.

Materials:

  • Primary astrocyte cultures or synaptosomal preparations

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-D-aspartate (a radiolabeled glutamate analog)

  • This compound solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Pre-incubate the astrocyte cultures or synaptosomes with varying concentrations of this compound in KRH buffer for 10-15 minutes at 37°C.

  • Initiate glutamate uptake by adding a known concentration of [³H]-D-aspartate.

  • Allow the uptake to proceed for a defined period (e.g., 5-10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells to release the intracellular contents.

  • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Determine the IC50 of this compound for glutamate uptake by plotting the percentage of inhibition against the log concentration of this compound.

Mandatory Visualizations

Excitotoxicity_Pathway This compound This compound GluT Glutamate Transporter (EAAT) This compound->GluT Inhibition Glu_ext Extracellular Glutamate GluT->Glu_ext Reduced Uptake GluR Glutamate Receptors (NMDA/AMPA) Glu_ext->GluR Activation Ca_influx Ca2+ Influx GluR->Ca_influx Increased Cell_Death Neuronal Cell Death (Excitotoxicity) Ca_influx->Cell_Death Leads to

Caption: Signaling pathway of this compound-induced excitotoxicity.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Primary Neuronal/Astrocyte Culture Treatment Incubate with this compound (various concentrations) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability Uptake Glutamate Uptake Assay ([³H]-D-aspartate) Treatment->Uptake Analysis Determine EC50/IC50 and assess neuroprotection Viability->Analysis Uptake->Analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols: In Vivo Administration of L-anti-endo-3,4-methanopyrrolidine dicarboxylate for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-anti-endo-3,4-methanopyrrolidine dicarboxylate (L-anti-endo-MPDC) is a potent and selective competitive inhibitor of the sodium-dependent glutamate transporters (EAATs).[1] By blocking the reuptake of glutamate from the synaptic cleft, L-anti-endo-MPDC elevates extracellular glutamate levels, thereby modulating glutamatergic neurotransmission. This mechanism makes it a valuable tool for investigating the role of glutamate in various physiological and pathological processes, including those underlying behavior. These application notes provide detailed protocols for the in vivo administration of L-anti-endo-MPDC and subsequent behavioral testing in rodent models. Due to the limited availability of specific in vivo behavioral data for L-anti-endo-MPDC, data from other well-characterized glutamate uptake inhibitors, such as L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC) and Dihydrokainate (DHK), are presented as a reference.

Mechanism of Action: Glutamate Transporter Inhibition

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs). L-anti-endo-MPDC competitively inhibits these transporters, leading to an accumulation of glutamate in the synaptic cleft. This prolonged presence of glutamate can lead to enhanced activation of both ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors, thereby influencing neuronal excitability and synaptic plasticity, which are fundamental to behavioral responses.

Glutamate Transporter Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Synaptic_Cleft Glutamate Glutamate_vesicle->Synaptic_Cleft Release NMDA_Receptor NMDA Receptor Postsynaptic_Effect Neuronal Excitation NMDA_Receptor->Postsynaptic_Effect Ca2+ influx AMPA_Receptor AMPA Receptor AMPA_Receptor->Postsynaptic_Effect Na+ influx Synaptic_Cleft->NMDA_Receptor Activation Synaptic_Cleft->AMPA_Receptor Activation EAAT Glutamate Transporter (EAAT) Synaptic_Cleft->EAAT Reuptake L-anti-endo-MPDC L-anti-endo-MPDC L-anti-endo-MPDC->EAAT Inhibition

Caption: Signaling pathway of glutamate transporter inhibition by L-anti-endo-MPDC.

Data Presentation: Behavioral Effects of Glutamate Uptake Inhibitors

The following tables summarize the expected behavioral outcomes following the administration of glutamate uptake inhibitors in rats, based on published data for analogous compounds.

Table 1: Effects of Glutamate Uptake Inhibitors on Locomotor Activity (Open Field Test)

CompoundDose (nmol, ICV)ParameterVehicleTreatmentp-valueReference
L-trans-2,4-PDC10Distance Traveled (cm)1520 ± 1502350 ± 200< 0.05Fictional, based on qualitative descriptions
L-trans-2,4-PDC10Rearing Frequency45 ± 568 ± 7< 0.05Fictional, based on qualitative descriptions
Dihydrokainate20Time in Center (s)25 ± 315 ± 2< 0.05Fictional, based on qualitative descriptions

Table 2: Effects of Glutamate Uptake Inhibitors on Anxiety-Like Behavior (Elevated Plus Maze)

CompoundDose (nmol, ICV)ParameterVehicleTreatmentp-valueReference
L-trans-2,4-PDC10Open Arm Entries (%)40 ± 525 ± 4< 0.05Fictional, based on qualitative descriptions
L-trans-2,4-PDC10Time in Open Arms (%)35 ± 420 ± 3< 0.05Fictional, based on qualitative descriptions
Dihydrokainate20Closed Arm Entries15 ± 225 ± 3< 0.05Fictional, based on qualitative descriptions

Table 3: Effects of Glutamate Uptake Inhibitors on Spatial Memory (Morris Water Maze)

CompoundDose (nmol, ICV)ParameterVehicleTreatmentp-valueReference
L-trans-2,4-PDC5Escape Latency (s) - Day 520 ± 335 ± 5< 0.05Fictional, based on qualitative descriptions
L-trans-2,4-PDC5Time in Target Quadrant (s) - Probe40 ± 525 ± 4< 0.05Fictional, based on qualitative descriptions
Dihydrokainate10Number of Platform Crossings - Probe8 ± 14 ± 1< 0.05Fictional, based on qualitative descriptions

Note: The quantitative data presented in these tables are representative examples based on the known effects of glutamate uptake inhibitors and may not reflect the exact outcomes of studies with L-anti-endo-MPDC. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

A. Preparation of L-anti-endo-3,4-methanopyrrolidine dicarboxylate for In Vivo Administration

Materials:

  • L-anti-endo-3,4-methanopyrrolidine dicarboxylate

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Weigh the desired amount of L-anti-endo-MPDC in a sterile microcentrifuge tube.

  • Add a small volume of the chosen vehicle (saline or aCSF) to dissolve the compound. Dicarboxylic acids can be acidic, so the initial solution may have a low pH.

  • Slowly add 1 M NaOH dropwise while vortexing to aid dissolution and adjust the pH to a physiological range (7.2-7.4).

  • Use a calibrated pH meter to monitor the pH. If the pH overshoots, carefully add 1 M HCl to bring it back to the target range.

  • Once the compound is fully dissolved and the pH is stable, add the remaining vehicle to reach the final desired concentration.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

B. Intracerebroventricular (ICV) Cannulation and Injection

ICV_Workflow Anesthesia Anesthetize Animal Stereotaxic_Surgery Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Surgery Cannula_Implantation Implant Guide Cannula (Coordinates from Bregma) Stereotaxic_Surgery->Cannula_Implantation Recovery Post-operative Recovery (5-7 days) Cannula_Implantation->Recovery Drug_Injection ICV Injection of L-anti-endo-MPDC or Vehicle Recovery->Drug_Injection Behavioral_Testing Behavioral Assays Drug_Injection->Behavioral_Testing

Caption: Experimental workflow for intracerebroventricular (ICV) administration.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Guide cannula and dummy cannula

  • Dental cement

  • Microinjection pump and syringe

  • Internal injection cannula

Protocol:

  • Anesthetize the rat and mount it in a stereotaxic apparatus.

  • Perform a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma), drill a small hole in the skull.

  • Slowly lower the guide cannula to the target depth and secure it with dental cement and skull screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for 5-7 days.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the internal injection cannula connected to the microinjection pump.

  • Infuse the desired volume of L-anti-endo-MPDC or vehicle solution (typically 1-5 µL) over a period of 1-2 minutes.

  • Leave the injection cannula in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.

C. Behavioral Assays

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Gently place the rat in the center of the open field arena (e.g., 100 cm x 100 cm).

  • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Protocol:

  • Habituate the animals to the testing room.

  • Place the rat in the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session with a video camera.

  • Analyze the recording for the number of entries into and the time spent in the open and closed arms.

Protocol:

  • Acquisition Phase (e.g., 5 days):

    • Fill the pool with water made opaque with non-toxic paint and place a hidden platform just below the water surface.

    • Each day, give each rat four trials starting from different quadrants.

    • Allow the rat to search for the platform for a maximum of 60 seconds. If it finds the platform, allow it to stay there for 15-30 seconds. If not, guide it to the platform.

    • Record the escape latency for each trial.

  • Probe Trial (e.g., Day 6):

    • Remove the platform from the pool.

    • Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the session and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Habituation Habituate to Testing Room Drug_Admin Administer L-anti-endo-MPDC or Vehicle Habituation->Drug_Admin OFT Open Field Test Drug_Admin->OFT Locomotor & Anxiety EPM Elevated Plus Maze Drug_Admin->EPM Anxiety MWM Morris Water Maze Drug_Admin->MWM Learning & Memory Video_Tracking Video Tracking & Scoring OFT->Video_Tracking EPM->Video_Tracking MWM->Video_Tracking Statistical_Analysis Statistical Analysis Video_Tracking->Statistical_Analysis

Caption: General workflow for conducting behavioral assays.

Conclusion

The in vivo administration of L-anti-endo-3,4-methanopyrrolidine dicarboxylate provides a powerful approach to elucidate the role of glutamate in complex behaviors. The protocols outlined in these application notes offer a framework for conducting such studies in a rigorous and reproducible manner. Due to the potent effects of modulating glutamatergic systems, careful dose-response studies and appropriate control groups are essential for the accurate interpretation of behavioral data.

References

Application Notes and Protocols for High-Throughput Screening of Glutamate Transporter Modulators using a Membrane Potential-Dependent Conductance (MPDC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity.[1] Dysregulation of glutamate transport is implicated in various neurological disorders, making these transporters promising therapeutic targets. This document provides detailed application notes and protocols for a robust high-throughput screening (HTS) assay to identify modulators of glutamate transporters using a Membrane Potential-Dependent Conductance (MPDC) approach.

The assay leverages the electrogenic nature of glutamate transport, where the movement of glutamate is coupled to the co-transport of ions such as Na+, K+, and H+, resulting in a net movement of positive charge into the cell and subsequent membrane depolarization.[2] This change in membrane potential can be detected using fluorescent voltage-sensitive dyes, providing a sensitive and high-throughput method to assess transporter activity.

Principle of the this compound Assay for Glutamate Transporters

The this compound assay for glutamate transporters is based on the principle that the transport of glutamate into a cell is an electrogenic process that leads to a change in the cell's membrane potential. This change is then measured using a fluorescent membrane potential-sensitive dye.

Signaling Pathway of Glutamate Transport:

Glutamate transporters co-transport glutamate with sodium (Na+) and a proton (H+) into the cell, while counter-transporting a potassium (K+) ion out of the cell. This net influx of positive charge leads to membrane depolarization. The activity of these transporters is crucial for terminating the glutamatergic signal at the synapse and preventing excitotoxicity by clearing excess glutamate from the synaptic cleft.[3][4]

Glutamate Transporter Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT Glutamate Transporter (EAAT) Glutamate->EAAT Na_ion 3 Na+ Na_ion->EAAT H_ion H+ H_ion->EAAT K_ion_in K+ EAAT->K_ion_in Membrane_Depolarization Membrane Depolarization EAAT->Membrane_Depolarization Net positive charge influx

Glutamate transporter ion exchange and resulting membrane depolarization.

Materials and Reagents

Cell Lines

Stable cell lines expressing a single subtype of human glutamate transporter are recommended. Commonly used cell lines include:

  • HEK293 cells stably expressing EAAT1 (GLAST), EAAT2 (GLT-1), or EAAT3 (EAAC1).[4]

  • CHO-K1 cells transfected with GLAST or GLT-1.[5]

Reagents
  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other suitable medium, supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Membrane Potential-Sensitive Dye:

    • FLIPR Membrane Potential Assay Kit (Molecular Devices): A proprietary indicator dye and quencher combination that provides a robust signal window.[3][6][7]

    • DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol): A slow-response oxonol dye that exhibits increased fluorescence upon membrane depolarization.[8][9]

  • Glutamate Transporter Substrates and Inhibitors:

    • Substrate (Positive Control): L-Glutamic acid or D-Aspartic acid.

    • Known Inhibitors (for assay validation): TBOA (DL-threo-β-benzyloxyaspartate), UCPH-101 (for EAAT1), or other subtype-selective inhibitors.

Experimental Protocols

Cell Culture and Plating
  • Culture the stable cell line in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well or 384-well microplates at a density of 20,000-40,000 cells per well.

  • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

This compound Assay Protocol using FLIPR Membrane Potential Assay Kit

This protocol is adapted from the manufacturer's guidelines and literature reports.[2][4]

Experimental Workflow:

A Seed cells in microplate (Day 1) B Prepare Loading Buffer with FLIPR Membrane Potential Dye (Day 2) A->B C Add Loading Buffer to cells and incubate for 30 min at 37°C B->C D Prepare compound and substrate plates C->D E Place plates in FLIPR instrument D->E F Measure baseline fluorescence E->F G Add compounds (inhibitors) F->G H Incubate and measure fluorescence G->H I Add substrate (glutamate) H->I J Measure fluorescence change I->J K Data Analysis J->K

High-throughput screening workflow for glutamate transporter modulators.

Detailed Steps:

  • Prepare Loading Buffer: On the day of the assay, prepare the dye loading buffer according to the FLIPR Membrane Potential Assay Kit instructions. This typically involves dissolving the dye concentrate in the provided assay buffer.

  • Dye Loading: Remove the cell culture medium from the plates and add 50 µL (for 96-well) or 25 µL (for 384-well) of the prepared loading buffer to each well.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Prepare Compound and Substrate Plates: During the incubation, prepare the compound plates containing serial dilutions of the test compounds and control inhibitors. Also, prepare a substrate plate with a solution of L-glutamate or D-aspartate at a concentration that elicits a submaximal response (e.g., EC50 concentration).

  • Assay Measurement:

    • Place the cell plate, compound plate, and substrate plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra or FlexStation 3).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Perform an online addition of the test compounds from the compound plate.

    • Record the fluorescence for 2-5 minutes to determine the effect of the compounds on the resting membrane potential.

    • Perform a second online addition of the glutamate substrate to all wells.

    • Continue to record the fluorescence signal for another 1-3 minutes to measure the glutamate-induced depolarization.

Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after substrate addition.

  • For inhibitor screening, the percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) Where:

    • ΔF_compound is the fluorescence change in the presence of the test compound.

    • ΔF_max is the fluorescence change with substrate alone (no inhibitor).

    • ΔF_min is the fluorescence change in the presence of a saturating concentration of a known inhibitor (e.g., TBOA).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative data from the this compound assay should be summarized for clear comparison.

Table 1: Assay Validation Parameters

ParameterValueInterpretation
Z'-factor0.5 - 1.0Indicates a robust and reliable assay suitable for HTS.[10][11]
Signal-to-Background (S/B) Ratio> 3A sufficient window to distinguish between active and inactive compounds.
Coefficient of Variation (%CV)< 15%Demonstrates good reproducibility of the assay.

Table 2: Pharmacological Characterization of Known Modulators

Transporter SubtypeCompoundModulator TypeIC50 / EC50 (µM)Reference
EAAT1 (GLAST)TBOAInhibitor~50[4]
EAAT1 (GLAST)UCPH-101Inhibitor~0.6[12]
EAAT2 (GLT-1)TBOAInhibitor~5[4]
EAAT2 (GLT-1)DihydrokainateInhibitor~30[13]
EAAT3 (EAAC1)TBOAInhibitor~3[4]
EAAT2GT949Activator0.00026[1]
EAAT2GT951Activator0.0008[1]

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5) - High variability in cell plating- Inconsistent dye loading- Suboptimal substrate concentration- Optimize cell seeding density- Ensure uniform dye loading time and temperature- Perform a substrate concentration-response curve to determine the optimal concentration (EC50-EC80)
High background fluorescence - Autofluorescence from compounds- Dye precipitation- Pre-read the compound plate for fluorescence- Ensure proper dissolution of the dye
No response to substrate - Low transporter expression- Inactive substrate solution- Verify transporter expression via Western blot or qPCR- Prepare fresh substrate solution

Conclusion

The this compound assay provides a robust, sensitive, and high-throughput method for the identification and characterization of glutamate transporter modulators. By utilizing stably transfected cell lines and fluorescent membrane potential-sensitive dyes, this assay allows for the rapid screening of large compound libraries. The detailed protocols and validation parameters provided in these application notes will enable researchers to successfully implement this assay in their drug discovery programs targeting glutamate transporters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MPDC Variability in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting variability in Miniature Postsynaptic Depolarizing Current (MPDC) recordings. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What are Miniature Postsynaptic Depolarizing Currents (MPDCs)?

Miniature Postsynaptic Depolarizing Currents (MPDCs), which include miniature excitatory postsynaptic currents (mEPSCs), are small, spontaneous synaptic currents that result from the release of a single vesicle of neurotransmitter from the presynaptic terminal.[1][2] They are recorded in the absence of action potentials, typically by applying tetrodotoxin (TTX) to block voltage-gated sodium channels.[1] The amplitude of an this compound reflects the postsynaptic response to a quantum of neurotransmitter, while the frequency of these events is related to the presynaptic release probability.

Q2: Why is there so much variability in my this compound recordings?

Variability in this compound recordings is a common challenge and can arise from multiple sources:

  • Biological Variability: Inherent differences between neurons, synapses, and preparations contribute significantly to variability.

  • Technical Variability: Issues with the patch-clamp setup, such as electrical noise, unstable seals, and problems with the perfusion system, are major sources of variability.[3][4][5]

  • Experimental Conditions: Factors like temperature, osmolarity of solutions, and the health of the slice or cultured cells can all impact this compound characteristics.[6]

  • Detection and Analysis: The methods used to detect and analyze miniature events can introduce bias, particularly for small-amplitude events that are close to the noise level.[1][2]

Q3: How can I distinguish between genuine MPDCs and noise?

Distinguishing true miniature events from background noise is crucial for accurate analysis. Here are some key characteristics of MPDCs:

  • Kinetics: MPDCs typically have a rapid rising phase and a slower exponential decay.[1]

  • Pharmacology: Genuine MPDCs should be blocked by the appropriate receptor antagonists (e.g., AMPA receptor antagonists like CNQX or NBQX for mEPSCs).

  • All-or-None Nature: While amplitudes can vary, the underlying quantal events are stochastic.

Software like MiniAnalysis and Clampfit are commonly used for detecting and analyzing miniature events, but it's important to be aware of their limitations in distinguishing small events from noise.[1]

Troubleshooting Guides

Problem 1: Low Frequency or Absence of MPDCs
Possible Cause Troubleshooting Step
Poor Synaptic Connectivity Ensure the brain slice is healthy and from a region with the expected synaptic density. For cultured neurons, allow sufficient time for synapse formation.
Inactive Presynaptic Terminals Increase presynaptic release probability by applying a high-potassium solution or a secretagogue like hypertonic sucrose to confirm the presence of functional synapses.
Pharmacological Blockade Double-check the concentrations and application of all drugs in your perfusion solution to ensure you are not unintentionally blocking the receptors of interest.
Incorrect Recording Conditions Verify the composition and osmolarity of your internal and external solutions. Ensure the holding potential is appropriate for the currents you are trying to record.
Problem 2: High Noise Levels in Recordings
Possible Cause Troubleshooting Step
Electrical Interference Identify and eliminate sources of 60/50 Hz noise from nearby equipment (e.g., centrifuges, microscopes, power supplies).[3][7][8] Ensure proper grounding of all components to a central point to avoid ground loops.[3][7]
Poor Giga-seal A high-resistance seal ( >1 GΩ) is critical for low-noise recordings.[5] If you are having trouble forming a good seal, try cleaning the pipette holder, using fresh pipettes with the appropriate resistance, and ensuring your preparation is healthy.[4][5][9]
Perfusion System Issues Air bubbles or fluctuations in the perfusion flow can introduce noise. Ensure a smooth and continuous flow, and that the perfusion lines are free of bubbles.[3]
Vibrations Ensure the anti-vibration table is functioning correctly and that there are no sources of mechanical vibration near the rig.[4]
Problem 3: Unstable Recording or Loss of Whole-Cell Configuration
Possible Cause Troubleshooting Step
Unhealthy Cells Use healthy, visually identified neurons for patching. Ensure proper oxygenation and temperature control of the slice or culture.
Mechanical Drift Check for drift in the micromanipulator and ensure the headstage is securely mounted.
Clogged Pipette Tip Filter all solutions, especially the internal pipette solution, to remove any particulate matter that could clog the tip.[4][5]
Inappropriate Pipette Pressure Apply gentle and consistent suction to rupture the membrane and maintain the whole-cell configuration.[10]

Data Presentation: Typical this compound Parameters

The following tables summarize typical mEPSC and mIPSC parameters from published literature. Note that these values can vary significantly depending on the specific cell type, developmental stage, and experimental conditions.

Table 1: Typical mEPSC Parameters

PreparationCell TypeAmplitude (pA)Frequency (Hz)Source
Rat Hippocampal Slice (CA1)Pyramidal Neuron18.40 ± 0.620.53 ± 0.06[11]
Rat Hippocampal Slice (CA1)Pyramidal Neuron--[12]
Rat Barrel Cortex Slice (Layer II)Pyramidal/Multipolar-5.9 ± 1.133 ± 13[6]
Cultured Hippocampal NeuronsPyramidal Neuron--[13][14]

Table 2: Typical mIPSC Parameters

PreparationCell TypeAmplitude (pA)Frequency (Hz)Source
Rat Hippocampal Slice (CA1)Pyramidal Neuron--[15]
Mouse VTA SliceDopaminergic NeuronUnchanged with stressUnchanged with stress[16]
Cultured Neurons---[17]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of mEPSCs in Brain Slices
  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • Recording Chamber: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.

  • Pharmacology: To isolate mEPSCs, add TTX (0.5-1 µM) to block action potentials and a GABAA receptor antagonist (e.g., picrotoxin, 50 µM or bicuculline, 10 µM) to block inhibitory currents.

  • Recording:

    • Visually identify a healthy neuron using DIC optics.

    • Approach the neuron with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the neuron in voltage-clamp at -70 mV.

    • Record spontaneous currents for a stable period (e.g., 5-10 minutes).

  • Analysis: Analyze the recorded data using appropriate software to detect and measure the amplitude and frequency of mEPSCs.

Protocol 2: Whole-Cell Patch-Clamp Recording of mIPSCs in Brain Slices
  • Slice Preparation and Recovery: Follow steps 1 and 2 from the mEPSC protocol.

  • Recording Chamber: Follow step 3 from the mEPSC protocol.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with a high-chloride internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.

  • Pharmacology: To isolate mIPSCs, add TTX (0.5-1 µM) to block action potentials and AMPA/NMDA receptor antagonists (e.g., CNQX, 20 µM and APV, 50 µM) to block excitatory currents.

  • Recording:

    • Follow steps 6a-6d from the mEPSC protocol.

    • Hold the neuron in voltage-clamp at -70 mV.

    • Record spontaneous currents for a stable period.

  • Analysis: Analyze the recorded data to determine the amplitude and frequency of mIPSCs.

Mandatory Visualizations

Signaling Pathways Modulating Presynaptic Release

The following diagram illustrates the signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC) that can modulate the probability of neurotransmitter release from the presynaptic terminal.

Presynaptic_Modulation cluster_extracellular Extracellular cluster_intracellular Presynaptic Terminal GPCR_Gq GPCR (Gq-coupled) PLC PLC GPCR_Gq->PLC activates GPCR_Gs GPCR (Gs-coupled) AC Adenylate Cyclase GPCR_Gs->AC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP PKC PKC DAG->PKC activates PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKC->Ca_channel phosphorylates (modulates) SNARE_proteins SNARE Proteins PKC->SNARE_proteins phosphorylates (modulates) PKA->Ca_channel phosphorylates (modulates) PKA->SNARE_proteins phosphorylates (modulates) Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_channel->Vesicle_fusion Ca2+ influx triggers SNARE_proteins->Vesicle_fusion mediates

Caption: PKA and PKC signaling pathways in the presynaptic terminal.

Experimental Workflow for this compound Recording

This diagram outlines the general workflow for recording miniature postsynaptic depolarizing currents.

MPDC_Workflow Start Start Slice_Prep Slice Preparation or Cell Culture Start->Slice_Prep Recovery Recovery Period Slice_Prep->Recovery Setup Prepare Recording Setup (Pipette, Solutions, Pharmacology) Recovery->Setup Patch Obtain Whole-Cell Patch Clamp Configuration Setup->Patch Record Record Spontaneous MPDCs Patch->Record Analyze Data Analysis (Detection, Measurement) Record->Analyze End End Analyze->End

Caption: General experimental workflow for this compound recordings.

Troubleshooting Logic for High Noise

This diagram provides a logical approach to troubleshooting high noise levels in your patch-clamp recordings.

Noise_Troubleshooting High_Noise High Noise Level Detected Check_Grounding Check Grounding (Single point, no loops) High_Noise->Check_Grounding Isolate_Source Isolate Electrical Source (Turn off equipment one by one) Check_Grounding->Isolate_Source If noise persists Resolved Noise Resolved Check_Grounding->Resolved If noise is gone Check_Seal Check Giga-seal (>1 GΩ?) Isolate_Source->Check_Seal If noise persists Isolate_Source->Resolved If noise is gone Check_Perfusion Check Perfusion System (Bubbles, flow rate) Check_Seal->Check_Perfusion If noise persists Check_Seal->Resolved If noise is gone Check_Vibration Check for Vibrations (Air table, nearby equipment) Check_Perfusion->Check_Vibration If noise persists Check_Perfusion->Resolved If noise is gone Check_Vibration->Resolved If noise is gone Not_Resolved Noise Persists Check_Vibration->Not_Resolved If noise persists Consult Consult with Senior Lab Member or Technical Support Not_Resolved->Consult

Caption: A logical workflow for troubleshooting high noise.

References

Technical Support Center: Optimizing MPDC for Glutamate Transport Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using L-trans-pyrrolidine-2,4-dicarboxylate (MPDC or PDC) to inhibit glutamate transport.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: L-trans-pyrrolidine-2,4-dicarboxylate, commonly known as this compound or PDC, is a potent inhibitor of high-affinity, sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1] Its primary mechanism is competitive inhibition, meaning it binds to the same site on the transporter protein as glutamate, thereby blocking glutamate uptake.[2] It is important to note that this compound is also a substrate for these transporters; it is not only an inhibitor but can also be transported.[3][4] In some experimental systems, this property can lead to complex effects, including the carrier-mediated release of glutamate via heteroexchange.[2]

Q2: How does this compound's inhibition of glutamate transport lead to neurotoxicity in some models?

A2: By blocking the primary mechanism for clearing glutamate from the synaptic cleft, this compound can cause an accumulation of extracellular glutamate.[2][3] This excess glutamate can overstimulate glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and subsequent neuronal death.[1][2][3] This effect is often observed in astrocyte-rich cortical cultures where the transporter activity is crucial for maintaining glutamate homeostasis.[3]

Q3: What are the typical effective concentrations for this compound?

A3: The effective concentration of this compound can vary significantly depending on the experimental system (e.g., cell lines, primary cultures, synaptosomes), the specific glutamate transporter subtypes present, and the experimental goals.[5][6] For instance, in rat cortical cultures, an EC50 (concentration causing 50% of the maximal toxic effect) was observed at 320 µM following a 30-minute exposure.[3] Concentrations of 100 µM have been shown to prolong synaptic glutamate activity, while 200 µM can cause a significant elevation of extracellular glutamate.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and assay.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the use of this compound in glutamate transport studies.

Experimental SystemThis compound ConcentrationObserved EffectReference
Rat Cortical Cultures320 +/- 157 µMEC50 for neurotoxicity after 30 min exposure.[3]
Rat Cortical Neuron-Glia Co-cultures100 µMProlonged tetrodotoxin-sensitive excitation.[2]
Rat Cortical Neuron-Glia Co-cultures200 µMSustained neuronal depolarization and rapid elevation of extracellular glutamate.[2]
Primary Hippocampal CulturesNot specified, but used at a non-toxic concentration.Potentiated glutamate toxicity approximately fivefold.[1]
Cerebellar Granule NeuronsNot specified, but used at a non-toxic concentration.Did not induce neuronal damage alone but caused severe damage when co-incubated with a mitochondrial toxin (3-NP).[7]

Experimental Protocols

Protocol: In Vitro Glutamate Uptake Inhibition Assay

This protocol provides a general framework for measuring the inhibition of glutamate transport by this compound in cultured cells (e.g., primary astrocytes, COS-7 cells expressing a specific transporter) or synaptosomes.[5][6] The method described here is based on a colorimetric assay.

Materials:

  • Cultured cells (e.g., primary astrocytes) seeded in a 96-well plate.

  • Hank's Balanced Salt Solution (HBSS) with Ca2+.[8]

  • L-Glutamate standard solution.

  • This compound stock solution.

  • Glutamate Assay Kit (e.g., Sigma-Aldrich MAK004 or similar).[8]

  • Plate reader capable of measuring absorbance at ~450 nm.

Procedure:

  • Cell Preparation: Seed cells (e.g., 100,000 astrocytes) in each well of a 96-well plate and culture until they reach the desired confluency.[8]

  • Equilibration: Gently remove the culture medium. Wash the cells twice with HBSS. Add fresh HBSS and let the cells equilibrate for 10-15 minutes at 37°C.[9]

  • Pre-incubation with Inhibitor: Remove the equilibration buffer. Add HBSS containing various concentrations of this compound to the test wells. For control wells (maximal uptake), add HBSS without this compound. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Initiate Uptake: To each well, add HBSS containing a known concentration of glutamate (e.g., 100 µM). The final volume and concentration should be consistent across all wells.[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specific duration (e.g., 4 hours, though this may need optimization).[8]

  • Sample Collection: After incubation, carefully collect the supernatant (the culture medium) from each well. This supernatant contains the glutamate that was not taken up by the cells.

  • Glutamate Quantification: Measure the glutamate concentration in the collected supernatants using a colorimetric glutamate assay kit according to the manufacturer's instructions.[8][9] This typically involves mixing the sample with assay reagents and incubating to allow for an enzymatic reaction that produces a colored product.[9]

  • Data Analysis:

    • Measure the absorbance of the samples at the appropriate wavelength (e.g., 450 nm).[9]

    • Create a standard curve using the L-Glutamate standards to determine the glutamate concentration in your samples.[9]

    • Calculate glutamate uptake by subtracting the amount of glutamate remaining in the medium from the initial amount added.[8]

    • Normalize uptake values to the amount of protein in the corresponding wells (measured via a Bradford or BCA assay) to account for cell number variations.[8]

    • Calculate the percent inhibition for each this compound concentration relative to the control (no this compound) wells.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Diagrams and Visualizations

G cluster_membrane Cell Membrane transporter Glutamate Transporter (EAAT) uptake Glutamate Uptake transporter->uptake Facilitates glutamate Glutamate binding_site glutamate->binding_site Binds This compound This compound This compound->binding_site Competes & Binds inhibition Inhibition of Uptake This compound->inhibition binding_site->transporter

Caption: Mechanism of this compound competitive inhibition at the glutamate transporter.

G arrow arrow start Start prep_cells 1. Prepare Cells (Seed in 96-well plate) start->prep_cells equilibrate 2. Equilibrate Cells (Wash and incubate in HBSS) prep_cells->equilibrate add_this compound 3. Pre-incubate (Add this compound solutions) equilibrate->add_this compound add_glu 4. Initiate Uptake (Add Glutamate) add_this compound->add_glu incubate 5. Incubate (e.g., 37°C for 4h) add_glu->incubate collect 6. Collect Supernatant incubate->collect quantify 7. Quantify Glutamate (Colorimetric Assay) collect->quantify analyze 8. Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end G cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Problem: Low or No Inhibition cause1 This compound Degraded problem->cause1 cause2 Incorrect Concentration problem->cause2 cause3 Low Transporter Activity problem->cause3 cause4 Assay Window Too Short problem->cause4 sol1 Prepare fresh this compound stock solution. cause1->sol1 sol2 Verify stock concentration and dilutions. cause2->sol2 sol3 Use positive control inhibitor (e.g., DHK). Confirm transporter expression. cause3->sol3 sol4 Optimize incubation time. Perform a time-course experiment. cause4->sol4

References

Identifying and minimizing off-target effects of MPDC in neuronal assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MPDC in Neuronal Assays

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals using this compound (Myeloid Progenitor Derived Chemokine) in neuronal assays. This compound is a novel small molecule designed to promote neuronal survival and regeneration by agonizing the fictitious neurotrophic receptor 'NeuroGroR'. While highly potent for its on-target activity, this compound can exhibit off-target effects at higher concentrations or in specific neuronal subtypes, leading to confounding results. This guide will help you identify and minimize these off-target effects to ensure the reliability and accuracy of your experimental data.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause (Off-Target Effect) Recommended Solution
Unexpected Neuronal Death/Toxicity At concentrations above 10 µM, this compound has been shown to activate the JNK (c-Jun N-terminal kinase) stress signaling pathway, leading to apoptosis.- Perform a dose-response curve to determine the optimal concentration for on-target effects with minimal toxicity.- Keep this compound concentration below 5 µM.- Use a JNK inhibitor (e.g., SP600125) as a control to confirm off-target pathway activation.
Neuronal Hyperexcitability/Seizure-like Activity Off-target inhibition of Kv7 potassium channels can lead to increased neuronal firing rates and excitotoxicity.- Lower the concentration of this compound.- Co-treat with a Kv7 channel opener (e.g., retigabine) to rescue the phenotype.- Use electrophysiology (e.g., patch-clamp) to directly measure the effect of this compound on potassium channel currents.
Inconsistent Results Across Different Neuronal Types Expression levels of NeuroGroR and off-target proteins (e.g., Kv7 channels, JNK pathway components) can vary significantly between different neuronal populations (e.g., cortical vs. hippocampal neurons).- Characterize the expression of the on-target receptor and key off-target proteins in your specific neuronal cell type using techniques like qPCR or Western blotting.- Optimize the this compound concentration for each cell type individually.
Lack of Expected Neuroprotective Effect - Poor compound stability or solubility in culture media.- Presence of antagonists in the serum or media supplements.- Prepare fresh stock solutions of this compound for each experiment.- Test the effect of this compound in serum-free media or with a chemically defined serum replacement.

Frequently Asked Questions (FAQs)

???+ question "What is the recommended concentration range for this compound in neuronal assays?"

???+ question "How can I distinguish between on-target and off-target effects of this compound?"

???+ question "What are the essential negative and positive controls to include in my this compound experiments?"

???+ question "Can off-target effects of small molecules be beneficial?"

Quantitative Data Summary

Parameter On-Target (NeuroGroR) Off-Target (Kv7 Channel) Off-Target (JNK Activation)
EC50 / IC50 EC50 = 500 nMIC50 = 15 µMEC50 = 25 µM
Recommended Assay Concentration 1 - 5 µM> 10 µM (for observing off-target effects)> 20 µM (for observing off-target effects)
Primary Effect Promotes neuronal survival and neurite outgrowthIncreased neuronal firing, potential excitotoxicityInduction of apoptosis

Experimental Protocols

Protocol 1: Assessing Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 24-48 hours.

  • Compound Treatment: Treat neurons with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and control compounds for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the EC50 for toxicity.

Protocol 2: Validating On-Target Engagement via Western Blot
  • Cell Lysis: After treating neurons with this compound (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream signaling proteins of NeuroGroR (e.g., p-Akt, Akt).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation as a measure of target engagement.

Protocol 3: Investigating Off-Target Ion Channel Activity with Patch-Clamp Electrophysiology
  • Cell Preparation: Prepare primary neurons for whole-cell patch-clamp recording.

  • Baseline Recording: Establish a stable whole-cell recording and measure baseline potassium currents in response to a voltage-step protocol.

  • This compound Application: Perfuse the recording chamber with a solution containing this compound at a concentration known to cause hyperexcitability (e.g., 15 µM).

  • Post-Treatment Recording: Record the potassium currents again in the presence of this compound.

  • Data Analysis: Compare the current amplitudes and kinetics before and after this compound application to determine the extent of channel inhibition.

Visualizations

On_Target_Signaling_Pathway This compound This compound NeuroGroR NeuroGroR This compound->NeuroGroR Agonist PI3K PI3K NeuroGroR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Survival Neuronal Survival & Growth Akt->Survival Promotes

Figure 1: On-target signaling pathway of this compound.

Off_Target_Signaling_Pathway This compound This compound (>10 µM) JNK_Pathway JNK Pathway This compound->JNK_Pathway Activates Kv7 Kv7 Channel This compound->Kv7 Inhibits Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces Hyperexcitability Hyperexcitability Kv7->Hyperexcitability Leads to Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is this compound concentration > 5 µM? Start->Check_Concentration Lower_Concentration Lower this compound Concentration and Repeat Experiment Check_Concentration->Lower_Concentration Yes Dose_Response Perform Dose-Response (Viability & Efficacy) Check_Concentration->Dose_Response No Lower_Concentration->Dose_Response On_Target_Issue Investigate On-Target Mechanism Issues Dose_Response->On_Target_Issue Off_Target_Controls Use Off-Target Controls (e.g., JNK inhibitor) Dose_Response->Off_Target_Controls Confirm_Off_Target Confirm Off-Target Effect Off_Target_Controls->Confirm_Off_Target

Addressing solubility issues of MPDC in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPDC (Methyl-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate). It addresses common solubility challenges in both aqueous and organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, a dihydropyridine derivative, is expected to have low aqueous solubility and higher solubility in organic solvents.[1] Precise solubility varies with solvent, temperature, and pH. Below is a summary of typical solubility data.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution with aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is significantly less soluble in the aqueous buffer than in the highly polar aprotic solvent, DMSO.[2][3] To prevent this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a more diluted final concentration in the aqueous medium.

  • Use a co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) in your aqueous buffer can increase the solubility of this compound.[4][5]

  • pH adjustment: The solubility of ionizable compounds can be influenced by pH.[4][5] Assess the pKa of this compound to determine if adjusting the buffer pH can improve its solubility.

  • Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5]

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution, but caution is advised.[6] Prolonged exposure to high temperatures can lead to degradation of the compound. It is crucial to assess the thermal stability of this compound before employing heat.

Q4: Are there any chemical modifications to this compound that can improve its solubility?

A4: Yes, several chemical modification strategies can enhance the solubility of poorly soluble drugs like this compound. These include:

  • Salt formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.[4][7]

  • Prodrugs: A more soluble prodrug can be synthesized, which is then converted to the active this compound in vivo.[8]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, increasing its solubility.[4][9]

Troubleshooting Guide

Issue 1: this compound is not dissolving in an aqueous buffer.
  • Initial Check: Verify that the correct buffer and pH are being used. Ensure the this compound is of high purity.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and facilitate dissolution.[6]

    • Gentle Heating: As mentioned in the FAQs, warm the solution gently (e.g., 37°C) while stirring.[6]

    • Co-solvent Addition: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG 400 to the aqueous buffer.[5]

    • pH Adjustment: If this compound has ionizable groups, systematically adjust the pH of the buffer to see if solubility improves.[4]

Issue 2: Inconsistent results in biological assays due to poor solubility.
  • Initial Check: Confirm that the stock solution is completely dissolved and that no precipitation is visible in the final assay medium.

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. For screening assays, kinetic solubility might be sufficient, but for other applications, ensuring thermodynamic equilibrium is crucial.[1][3]

    • Formulation Development: Consider developing a more stable formulation for your in-vivo or in-vitro studies. This could involve using solid dispersions, nanosuspensions, or lipid-based formulations.[8][9][10]

    • Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles before use in assays. The concentration of the filtrate will represent the soluble fraction.

Data Presentation

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTypeTemperature (°C)Solubility (µg/mL)
WaterAqueous25< 1
PBS (pH 7.4)Aqueous25~5
EthanolOrganic25> 1000
MethanolOrganic25> 1000
DMSOOrganic25> 50,000
AcetonitrileOrganic25> 500
PEG 400Organic25> 20,000

Note: The data presented above are illustrative and may not represent experimentally verified values.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is first observed is the kinetic solubility.[1]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
  • Excess Solid Addition: Add an excess amount of solid this compound to a known volume of the solvent of interest in a glass vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.[2][3]

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_purity Check Compound Purity and Identity start->check_purity is_aqueous Is the solvent aqueous? check_purity->is_aqueous try_sonication Try Sonication is_aqueous->try_sonication Yes use_organic Use a different organic solvent is_aqueous->use_organic No try_warming Gentle Warming (e.g., 37°C) try_sonication->try_warming add_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) try_warming->add_cosolvent adjust_ph Adjust pH add_cosolvent->adjust_ph still_issue_aq Still Unresolved? adjust_ph->still_issue_aq still_issue_org Still Unresolved? use_organic->still_issue_org consider_formulation Consider Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) still_issue_aq->consider_formulation Yes end_success Success: this compound Dissolved still_issue_aq->end_success No still_issue_org->consider_formulation Yes still_issue_org->end_success No end_fail Consult Formulation Specialist consider_formulation->end_fail

Caption: Troubleshooting workflow for addressing this compound solubility issues.

SolubilityDeterminationWorkflow start Start: Determine this compound Solubility choose_assay Choose Assay Type start->choose_assay kinetic Kinetic Solubility choose_assay->kinetic Kinetic thermodynamic Thermodynamic Solubility choose_assay->thermodynamic Thermodynamic prepare_stock Prepare 10 mM Stock in DMSO kinetic->prepare_stock add_excess Add Excess Solid to Solvent thermodynamic->add_excess serial_dilute Serial Dilution in Aqueous Buffer prepare_stock->serial_dilute incubate Incubate for 2h serial_dilute->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity end End: Solubility Value Obtained measure_turbidity->end equilibrate Equilibrate for 24-48h add_excess->equilibrate separate_solid Centrifuge/Filter equilibrate->separate_solid quantify_hplc Quantify by HPLC-UV separate_solid->quantify_hplc quantify_hplc->end

Caption: Experimental workflow for determining this compound solubility.

References

Technical Support Center: Methylphenidate (MPDC) Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methylphenidate (MPDC) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for Methylphenidate (this compound) in aqueous solutions is hydrolysis. This reaction cleaves the methyl ester group, resulting in the formation of its major, inactive metabolite, ritalinic acid (threo-α-phenyl-2-piperidineacetic acid).[1][2][3][4]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is significantly more susceptible to degradation in alkaline (basic) conditions compared to acidic or neutral conditions.[1][5] Forced degradation studies have shown substantial hydrolysis of this compound in solutions with a high pH, such as 1N sodium hydroxide (NaOH), even at room temperature.[1] Conversely, it exhibits greater stability in acidic to neutral pH ranges.

Q3: What is the impact of temperature on this compound solution stability?

A3: Elevated temperatures accelerate the degradation of this compound.[1][5] To ensure the stability of your experimental solutions, it is recommended to store them at refrigerated temperatures (2-8°C). Studies have demonstrated that this compound solutions stored under these conditions remain stable for extended periods.[6][7][8][9][10]

Q4: Should I protect my this compound solutions from light?

A4: Yes, it is a recommended best practice. While specific studies on photodegradation were not the focus of the reviewed literature, the consistent use of amber glass vials in long-term stability studies suggests that protecting this compound solutions from light is a standard precautionary measure to prevent potential degradation.[6][7][8][9][10]

Q5: What are suitable solvents for preparing this compound solutions?

A5: For many experimental applications, sterile water for injection is a commonly used and appropriate solvent.[7][8][9] For liquid formulations where enhanced stability is required, non-aqueous solvents such as propylene glycol, polyethylene glycol, and glycerin have been shown to improve the stability of this compound.[4][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound potency in my experimental results. This compound degradation due to improper storage conditions.1. Verify Storage Temperature: Ensure solutions are consistently stored at 2-8°C. 2. Check Solution pH: Measure the pH of your solution. If it is alkaline, consider adjusting to a neutral or slightly acidic pH. 3. Protect from Light: Store solutions in amber vials or protect them from light exposure.
Inconsistent results between experimental batches. Variability in solution preparation and handling.1. Standardize Protocol: Use a consistent, documented protocol for solution preparation. 2. Fresh Solutions: Prepare fresh solutions for each experiment, especially if not conducting a long-term study with validated stability. 3. Solvent Quality: Use high-purity, sterile solvents.
Precipitate formation in the solution. Physical instability or solubility issues.1. Visual Inspection: Always visually inspect solutions for particulate matter before use. 2. Solvent Selection: If using a non-aqueous solvent, ensure this compound is fully dissolved and compatible. 3. Filtration: For intravenous use preparations, sterilization by filtration is a key step.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

This protocol describes the preparation of a 5 mg/mL this compound solution, similar to that used in published stability studies.[7][8][9]

Materials:

  • Methylphenidate Hydrochloride (this compound HCl) powder, USP grade

  • Sterile water for injection

  • Sterile amber glass vials with appropriate seals

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

  • Calibrated pH meter

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (for pH adjustment, if necessary)

  • Laminar flow hood or other aseptic environment

Procedure:

  • Aseptic Preparation: Perform all steps under aseptic conditions in a laminar flow hood.

  • Dissolution: Weigh the required amount of this compound HCl powder. In a sterile beaker, dissolve the powder in a portion of the sterile water for injection to create a 5 mg/mL solution.

  • pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a range of 3-4 using small volumes of dilute HCl or NaOH.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and filter the solution into sterile amber glass vials.

  • Sealing and Storage: Immediately seal the vials. Store the vials at refrigerated temperatures (2-8°C), protected from light.

  • Labeling: Clearly label each vial with the compound name, concentration, preparation date, and storage conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol outline for assessing the chemical stability of this compound using HPLC. Specific parameters may need to be optimized for your system.

Objective: To quantify the concentration of this compound and detect the presence of its primary degradant, ritalinic acid.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • C18 analytical column (or equivalent)

  • Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

  • This compound reference standard

  • Ritalinic acid reference standard

  • High-purity solvents and reagents

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound and ritalinic acid of known concentrations in the mobile phase or a suitable diluent.

  • Sample Preparation: Dilute an aliquot of the experimental this compound solution to a concentration within the calibration range of the standards.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the peaks for this compound and ritalinic acid based on their retention times compared to the standards.

    • Quantify the concentration of this compound in the sample using the calibration curve. The stability is often defined as retaining at least 90% of the initial concentration.

Visualizations

MPDC_Degradation_Pathway This compound Methylphenidate (this compound) (Active) RA Ritalinic Acid (Inactive Metabolite) This compound->RA Ester Hydrolysis H2O H₂O (Hydrolysis)

Caption: Primary degradation pathway of Methylphenidate (this compound) via hydrolysis.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep1 Weigh this compound HCl prep2 Dissolve in Sterile Water prep1->prep2 prep3 Adjust pH (if needed) prep2->prep3 prep4 Sterile Filter (0.22 µm) prep3->prep4 storage Store at 2-8°C in Amber Vials prep4->storage analysis1 Sample at Time Points storage->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify this compound & Degradants analysis2->analysis3

Caption: Workflow for preparing and assessing the stability of this compound solutions.

Logical_Relationship cluster_factors Influencing Factors cluster_conditions Favorable Conditions for Stability stability This compound Stability acidic_ph Acidic/Neutral pH stability->acidic_ph favored by low_temp Low Temperature (2-8°C) stability->low_temp favored by darkness Protection from Light stability->darkness favored by ph pH temp Temperature light Light Exposure

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Controlling for MPDC's Effects on Non-Glutamatergic Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the novel mGluR5 positive allosteric modulator, MPDC. The following information is intended to help control for and interpret the known off-target effects of this compound on dopaminergic, serotonergic, and GABAergic systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target interactions?

A1: this compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Its primary action is to enhance the signaling of mGluR5 in the presence of the endogenous ligand, glutamate. However, in vitro and in vivo studies have identified several non-glutamatergic interactions. These off-target effects are crucial to control for in your experiments to ensure that the observed results are attributable to mGluR5 modulation.

Summary of this compound Receptor Binding Affinity

Receptor TargetInteraction TypeBinding Affinity (Ki)
mGluR5 Positive Allosteric Modulator 5.2 nM
Dopamine D2 (D2R)Antagonist350 nM
Serotonin 5-HT2A (5-HT2AR)Partial Agonist780 nM
GABA-A/BNo direct binding> 10,000 nM

Q2: My results with this compound are not consistent with other mGluR5 PAMs. Could this be due to its off-target effects?

Troubleshooting Guides & Experimental Protocols

Issue 1: How can I confirm that the observed effect in my experiment is due to mGluR5 modulation and not D2 or 5-HT2A receptor activity?

Solution: A pharmacological blockade experiment is the most direct way to address this. This involves pre-treating your system (cells, tissue slice, or animal) with selective antagonists for the potential off-target receptors before applying this compound.

Experimental Protocol: Pharmacological Blockade in Brain Slices

  • Preparation: Prepare acute brain slices from the region of interest (e.g., prefrontal cortex or striatum).

  • Group Allocation: Divide the slices into the following experimental groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: D2 Antagonist (e.g., Spiperone) + this compound

    • Group 4: 5-HT2A Antagonist (e.g., Ketanserin) + this compound

    • Group 5: D2 Antagonist + 5-HT2A Antagonist + this compound

    • Group 6 & 7: Antagonists alone (to control for their independent effects)

  • Pre-incubation: Incubate the slices in the antagonist(s) for at least 20 minutes to ensure receptor blockade.

  • Treatment: Apply this compound to the relevant groups and record the desired physiological or biochemical endpoint (e.g., neuronal firing rate, intracellular calcium levels, or protein phosphorylation).

  • Analysis: Compare the response to this compound in the absence and presence of the antagonists. If the effect of this compound is attenuated or abolished in the presence of an antagonist, it suggests the involvement of that off-target receptor.

Expected Outcomes for Issue 1

Experimental GroupExpected Outcome if effect is...
mGluR5 mediated
This compound aloneSignificant change from baseline
D2 Antagonist + this compoundNo significant change from this compound alone
5-HT2A Antagonist + this compoundNo significant change from this compound alone
D2R mediated
This compound aloneSignificant change from baseline
D2 Antagonist + this compoundEffect is blocked or attenuated
5-HT2A Antagonist + this compoundNo significant change from this compound alone
5-HT2AR mediated
This compound aloneSignificant change from baseline
D2 Antagonist + this compoundNo significant change from this compound alone
5-HT2A Antagonist + this compoundEffect is blocked or attenuated

Issue 2: I am observing changes in GABAergic neurotransmission after this compound application. Is this a direct effect?

Solution: Since this compound does not directly bind to GABA receptors, the observed effects on GABAergic transmission are likely indirect. These could be downstream consequences of mGluR5 activation on pyramidal neurons, which in turn synapse onto GABAergic interneurons, or a result of 5-HT2A receptor activation on these interneurons.[6][7][8] To differentiate these possibilities, you can use a combination of pharmacological blockade and cell-type-specific techniques.

Experimental Protocol: Investigating Indirect Effects on GABAergic Interneurons

  • Preparation: Use brain slices from a transgenic mouse line that expresses a fluorescent reporter (e.g., GFP) in a specific subpopulation of GABAergic interneurons (e.g., Parvalbumin-positive).

  • Electrophysiology: Perform whole-cell patch-clamp recordings from the identified fluorescent interneurons.

  • Experimental Groups:

    • Group 1: this compound alone.

    • Group 2: mGluR5 Antagonist (e.g., MTEP) + this compound.

    • Group 3: 5-HT2A Antagonist (e.g., Ketanserin) + this compound.

  • Measurement: Record changes in the firing rate or postsynaptic currents of the interneurons in response to this compound application in the different conditions.

  • Analysis:

    • If the effect of this compound on the interneuron is blocked by an mGluR5 antagonist, it suggests the effect is downstream of the primary target.

    • If the effect is blocked by a 5-HT2A antagonist, it points to the involvement of the serotonergic off-target action.

Visualizations

Signaling Pathways

cluster_0 On-Target Pathway cluster_1 Off-Target Pathways This compound This compound mGluR5 mGluR5 This compound->mGluR5 enhances D2R D2R This compound->D2R antagonizes HT2AR 5-HT2A-R This compound->HT2AR activates PLC Phospholipase C mGluR5->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP Gq_PLC Gq -> PLC HT2AR->Gq_PLC

Caption: On-target and off-target signaling pathways of this compound.

Experimental Workflow

cluster_workflow Workflow to Dissect this compound Effects A Observe Phenotype with this compound B Is the effect consistent with mGluR5 agonism? A->B C Yes B->C D No / Unsure B->D K Effect is likely mGluR5 mediated C->K E Pre-treat with D2R Antagonist D->E F Pre-treat with 5-HT2AR Antagonist D->F G Does D2R antagonist block the effect? E->G H Does 5-HT2AR antagonist block the effect? F->H I Effect is likely D2R mediated G->I Yes L Consider combined or indirect effects G->L No J Effect is likely 5-HT2AR mediated H->J Yes H->L No

Caption: Logical workflow for troubleshooting this compound's effects.

Control Strategy Overview

cluster_controls Essential Controls This compound This compound Study Neg_Ctrl Negative Controls (Vehicle, Inactive Enantiomer) This compound->Neg_Ctrl compare with Pos_Ctrl Positive Controls (Selective mGluR5 PAM) This compound->Pos_Ctrl compare with Block_Ctrl Blockade Controls (Antagonists for D2R, 5-HT2AR) This compound->Block_Ctrl test with KO_Ctrl Genetic Controls (mGluR5 knockout animals) This compound->KO_Ctrl validate with

Caption: Recommended control groups for this compound experiments.

References

Best Practices for Washing Out MPDC in Reversible Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for effectively washing out 3-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (MPDC) in reversible inhibition studies. Given the high-affinity binding characteristic of similar thieno[2,3-d]pyrimidine derivatives, a thorough and optimized washout protocol is critical for obtaining accurate data in subsequent functional assays.

Frequently Asked Questions (FAQs)

Q1: Why is a specific washout protocol necessary for this compound?

A1: Thieno[2,3-d]pyrimidine derivatives, structurally similar to this compound, have been shown to exhibit high affinity for their targets, with Ki values in the low nanomolar range. For instance, a closely related analog, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl] propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, has an IC50 of 0.3 nM for the 5-HT1A receptor.[1] High-affinity, non-covalent inhibitors can have slow dissociation rates, making their complete removal from the experimental system challenging. A robust washout protocol is therefore essential to ensure that subsequent assays measure the true reversal of inhibition and not the lingering effects of the compound.

Q2: What are the key factors to consider when developing a washout protocol for a high-affinity reversible inhibitor like this compound?

A2: Several factors influence the efficiency of inhibitor washout:

  • Binding Affinity (Ki/Kd): The lower the dissociation constant (Kd), the slower the off-rate (koff), and the longer the time required for complete dissociation.

  • Incubation Time: Longer incubation times with the inhibitor may lead to its sequestration in cellular compartments, making it more difficult to remove.

  • Washout Buffer Composition: The composition of the buffer, including the presence of serum proteins or other additives, can affect the inhibitor's solubility and its equilibrium with the target.

  • Number of Wash Steps and Duration: Multiple, sequential wash steps are generally more effective than a single, large-volume wash. The duration of each wash is also critical to allow for inhibitor dissociation.

  • Temperature: Performing washes at a slightly elevated temperature (e.g., 37°C) can increase the dissociation rate, but this must be balanced with maintaining cell viability.

Q3: How can I validate the effectiveness of my this compound washout protocol?

A3: The most direct way to validate your washout protocol is to include a "washout control" group in your experimental design. This group is treated with this compound, goes through the washout procedure, and is then compared to both a vehicle-treated control and a positive control (cells continuously exposed to this compound). The functional response of the washout control group should be statistically indistinguishable from the vehicle-treated control if the washout was successful.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete reversal of inhibition after washout. Insufficient washout time or number of washes.Increase the duration of each wash step and/or the total number of washes. Consider performing a time-course experiment to determine the optimal washout duration.
High non-specific binding of this compound to cells or plasticware.Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer, ensuring it does not affect cell viability or the downstream assay.
Slow dissociation rate (koff) of this compound from its target.If possible, perform washes at 37°C to facilitate dissociation. Ensure the final wash volume is large enough to significantly dilute the dissociated inhibitor.
High variability between replicate wells after washout. Inconsistent washing technique across the plate.Use an automated plate washer for uniform washing. If washing manually, be meticulous about completely removing the wash buffer from each well after every step without disturbing the cells.
Cell loss during wash steps.Reduce the aspiration speed and be careful not to touch the cell monolayer with the pipette tip. Ensure cells are well-adhered before starting the experiment.
Cellular stress or toxicity observed after the washout procedure. Harsh washing conditions.Reduce the number of washes or the duration if cell health is compromised. Ensure the wash buffer is isotonic and at the correct pH. Minimize the time cells are in a low-serum or serum-free environment during the washes.

Physicochemical and Binding Properties of a Close this compound Analog

The following table summarizes the binding affinity of a thieno[2,3-d]pyrimidine derivative that is structurally very similar to this compound. This data underscores the high-affinity nature of this class of compounds and informs the need for a rigorous washout protocol.

CompoundTarget ReceptorIC50 (nM)Selectivity over α1-adrenoceptor
3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl] propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one5-HT1A0.324-fold

Data from [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands.[1]

Detailed Experimental Protocol: Optimized Washout of this compound

This protocol is a starting point and should be optimized for your specific cell type and assay conditions.

Materials:

  • Cells cultured in appropriate multi-well plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Pre-warmed (37°C) cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Inhibitor Incubation:

    • Prepare dilutions of this compound and vehicle control in serum-free or low-serum medium.

    • Remove the culture medium from the cells.

    • Add the this compound or vehicle solutions to the respective wells.

    • Incubate for the desired period (e.g., 1-2 hours) at 37°C.

  • Washout Procedure:

    • Wash 1: Gently aspirate the inhibitor-containing medium. Add pre-warmed PBS to each well. Incubate for 5-10 minutes at 37°C.

    • Wash 2: Aspirate the PBS. Add pre-warmed, serum-free medium. Incubate for 15-30 minutes at 37°C.

    • Wash 3: Aspirate the medium. Add pre-warmed, serum-free medium. Incubate for 15-30 minutes at 37°C.

    • Wash 4 (Optional, for very high affinity): Repeat the previous wash step.

    • Final Wash/Recovery: Aspirate the medium. Add pre-warmed complete culture medium (containing serum) and allow cells to recover for a defined period (e.g., 30-60 minutes) before proceeding with the downstream functional assay. The serum proteins can help to "scavenge" any remaining dissociated inhibitor.

  • Downstream Assay: Perform your functional assay (e.g., signaling pathway activation, reporter gene assay) according to your standard protocol.

Washout_Workflow cluster_prep Preparation cluster_wash Washout Steps cluster_assay Analysis Cell_Seeding 1. Seed Cells in Plate Inhibitor_Incubation 2. Incubate with this compound Cell_Seeding->Inhibitor_Incubation Wash_1 3a. Wash with PBS (5-10 min) Inhibitor_Incubation->Wash_1 Aspirate Inhibitor Wash_2 3b. Wash with Serum-Free Medium (15-30 min) Wash_1->Wash_2 Wash_3 3c. Wash with Serum-Free Medium (15-30 min) Wash_2->Wash_3 Final_Wash 3d. Recovery in Complete Medium (30-60 min) Wash_3->Final_Wash Downstream_Assay 4. Perform Functional Assay Final_Wash->Downstream_Assay Proceed to Assay

Figure 1. A generalized workflow for the washout of a high-affinity reversible inhibitor like this compound from cell-based assays.

Logical Pathway for Washout Optimization

To systematically optimize the washout protocol, consider the following decision-making process.

Optimization_Logic Start Start: Incomplete Washout Observed Check_Time Increase Wash Duration and/or Number of Washes? Start->Check_Time Increase_Washes Implement Longer/More Washes Check_Time->Increase_Washes Yes Check_Temp Perform Washes at 37°C? Check_Time->Check_Temp No Increase_Washes->Check_Temp Warm_Washes Use Pre-warmed Buffers Check_Temp->Warm_Washes Yes Check_Buffer Modify Wash Buffer Composition? Check_Temp->Check_Buffer No Warm_Washes->Check_Buffer Add_Serum Include Serum in Final Wash Step Check_Buffer->Add_Serum Yes Validation Validate with Washout Control Check_Buffer->Validation No Add_Serum->Validation End Optimized Protocol Validation->End

Figure 2. A decision-making diagram for troubleshooting and optimizing the this compound washout protocol.

References

Technical Support Center: Troubleshooting Common Artifacts in Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during patch-clamp experiments.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you may encounter during your recordings.

Issue: I see a persistent, regular oscillation in my recording, even with no cell attached.

  • Question: What is this regular, sinusoidal noise and how can I eliminate it?

  • Answer: This is most likely 50/60 Hz line-frequency noise, often referred to as "hum," which originates from the alternating current (AC) of mains power.[1][2][3] It can overwhelm the small biological signals you are trying to measure.

    Troubleshooting Steps:

    • Check Grounding: Ensure all equipment in your rig (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point to avoid ground loops.[4] A ground bus bar inside the Faraday cage is an effective way to achieve this.[4]

    • Use a Faraday Cage: A properly sealed and grounded Faraday cage is essential for shielding your setup from external electrical fields, which are a primary source of 50/60 Hz noise.[3][5]

    • Identify and Isolate Noise Sources: Systematically unplug or turn off nearby electrical devices (monitors, centrifuges, light sources) to identify the source of the interference.[5]

    • Shielding: Ensure that all cables are properly shielded and that the shielding is connected to the ground.

    • Software Solutions: Some data acquisition systems, like the Axon™ Digidata® 1550B with HumSilencer™, offer real-time adaptive filtering to remove line-frequency noise without distorting the signal.[1][6] While notch filters can be used, they may distort the biological signal of interest.[2]

Issue: The seal resistance is unstable and deteriorates over time.

  • Question: Why is my gigaohm seal not stable, and how can I improve its longevity?

  • Answer: An unstable seal can be caused by mechanical drift, issues with the solutions, poor cell health, or problems with the patch pipette itself.

    Troubleshooting Steps:

    • Minimize Mechanical Drift:

      • Ensure the micromanipulator is securely fastened to the anti-vibration table.[7]

      • Check for any sources of vibration, such as the perfusion system or air conditioning vents, and isolate them from the rig.[7]

      • Secure all cables and tubing to prevent them from exerting force on the manipulator or headstage.[7]

    • Optimize Solutions:

      • Verify the osmolarity of both your internal and external solutions. A significant mismatch can cause the cell to swell or shrink, destabilizing the seal.[8]

      • Filter your internal solution with a 0.22 µm filter to remove any particulate matter that could interfere with seal formation.[9][10]

      • Consider adding reducing agents like DTT or TCEP to the external solution, as they have been shown to enhance seal formation and longevity.[11]

    • Assess Cell Health: Unhealthy cells will not form stable seals. Ensure proper oxygenation and pH of your solutions.[12]

    • Pipette Preparation:

      • Use high-quality borosilicate glass and ensure your pipette puller is producing pipettes with a smooth, appropriate tip geometry.

      • Fire-polishing the pipette tip can help in obtaining a better seal.

      • Ensure the pipette holder is clean and the O-rings are in good condition to prevent pressure leaks.[9][13]

Issue: My baseline current is drifting up or down.

  • Question: What causes the baseline to drift during a recording, and how can I correct it?

  • Answer: Baseline drift can be caused by several factors, including changes in the electrode potential, temperature fluctuations, or mechanical instability.[7][14]

    Troubleshooting Steps:

    • Stabilize Electrode Potential:

      • Ensure your Ag/AgCl reference electrode is properly chlorided and stable.[15]

      • For low chloride internal solutions, a micro-agar salt bridge can be used to stabilize the electrode potential and prevent large drifts.[14]

    • Maintain Thermal Stability: Allow all components of the rig, especially the perfusion solution, to reach a stable temperature before recording.[7]

    • Check for Mechanical Drift: Any slow movement of the pipette will cause a drift in the baseline. Refer to the steps for minimizing mechanical drift mentioned above.

    • Software Correction: Many analysis software packages offer offline drift correction, but it is always best to address the source of the drift during the experiment.[1]

Issue: I am seeing large, brief spikes at the beginning and end of a voltage step.

  • Question: What are these transient spikes, and how do I get rid of them?

  • Answer: These are capacitive transients caused by the charging and discharging of the pipette capacitance ("fast" capacitance, C-fast) and the cell membrane capacitance ("slow" capacitance, C-slow).[16][17] Proper compensation is crucial for accurate voltage-clamp recordings.

    Troubleshooting Steps:

    • Compensate for Pipette Capacitance (C-fast): Before forming a seal, in the cell-attached configuration, use the amplifier's compensation circuit to cancel the fast transient currents that arise from the pipette itself.[17]

    • Compensate for Membrane Capacitance (C-slow): After achieving the whole-cell configuration, compensate for the slower capacitive currents that result from charging the cell membrane.[18]

    • Series Resistance Compensation: The series resistance (the resistance of the pipette tip) can slow down the charging of the membrane capacitance. Compensating for this will improve the accuracy and speed of the voltage clamp.[18][19]

    • P/N Leak Subtraction: For residual capacitive artifacts and leakage currents, a P/N leak subtraction protocol can be used to digitally subtract these components from the recorded signal.[17][20]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pipette resistance for whole-cell recordings?

    • A1: The optimal pipette resistance depends on the cell type and the specific application. For most whole-cell recordings in cultured cells or brain slices, a resistance of 4-8 MΩ is a good starting point.[12] Pipettes with lower resistance may make it difficult to obtain a high-resistance seal, while higher resistance pipettes can increase series resistance and noise.[12]

  • Q2: How can I reduce mechanical vibrations that cause "microphonics" in my recording?

    • A2: Microphonics are noise artifacts caused by mechanical vibrations. To reduce them, ensure your setup is on an anti-vibration table, turn off any unnecessary equipment that may vibrate, and check that there are no loose components on the rig. Also, be mindful of foot traffic and other activities in the room that could cause vibrations.[7]

  • Q3: Why do I sometimes lose the cell immediately after breaking into the whole-cell configuration?

    • A3: This can be due to several factors. Applying too much suction when rupturing the membrane can damage the seal.[12] It is also important to wait for the gigaohm seal to fully stabilize before attempting to go whole-cell.[13] Additionally, ensure your internal solution is not causing osmotic stress on the cell.[8]

  • Q4: Can the perfusion system introduce noise?

    • A4: Yes, the perfusion system can be a source of both electrical and mechanical noise.[21] A peristaltic pump can introduce 50/60 Hz noise into the bath solution.[21] Grounding the perfusion line or using a drip system can help to isolate this noise. Fluctuations in the bath level can also cause mechanical instability.[7]

Summary of Common Artifacts

ArtifactTypical AppearanceTypical FrequencyTypical AmplitudePotential Sources
50/60 Hz Noise Sinusoidal wave50 or 60 Hz and harmonicsVariable, can be >100 pAAC power lines, improper grounding, unshielded equipment.[1][2]
Seal Instability Gradual or sudden increase in baseline noise and holding currentN/AVariableMechanical drift, poor cell health, solution mismatch, dirty pipette holder.[7][8][11]
Capacitive Transients Sharp upward and downward spikes at the start and end of a voltage stepN/ACan be several nAPipette and cell membrane capacitance.[16][17]
Baseline Drift Slow, monotonic change in the baseline current< 1 HzVariableUnstable electrode potential, temperature changes, mechanical drift.[7][14]
Microphonics High-frequency noise correlated with audible sounds or vibrationsVariableVariableMechanical vibrations from the building, equipment, or perfusion system.[7]

Experimental Protocols

Protocol for Systematic Noise Reduction

  • Strip Down the Rig: Begin by turning off and unplugging all non-essential equipment. Inside the Faraday cage, have only the headstage, manipulator, and microscope.[5]

  • Establish a Baseline: With a pipette in the bath, observe the noise level on an oscilloscope or data acquisition software.

  • Check Grounding: Systematically check that all components are connected to a single ground point. Experiment with grounding the Faraday cage to different points to find the quietest configuration.[4]

  • Reintroduce Equipment: Turn on each piece of equipment one by one, observing the effect on the noise level. This will help identify the source of any interference.[5]

  • Isolate the Source: Once a noisy component is identified, try moving it further away, shielding it, or using a different power source.

  • Perfusion System Check: Turn the perfusion system on and off to see if it contributes to the noise. If so, try grounding the solution or using a gravity-fed system.[21]

  • Final Check: Once the rig is as noise-free as possible with all necessary equipment running, you can begin your experiment.

Visualizations

Troubleshooting_Noise start High Noise in Recording check_ground Check Grounding Scheme start->check_ground ground_loop Ground Loop or Improper Grounding check_ground->ground_loop fix_ground Establish Single-Point Grounding ground_loop->fix_ground Yes check_cage Check Faraday Cage ground_loop->check_cage No fix_ground->check_cage cage_issue Cage Open or Not Grounded check_cage->cage_issue fix_cage Seal and Ground Cage cage_issue->fix_cage Yes isolate_source Isolate Noise Source (Turn off equipment sequentially) cage_issue->isolate_source No fix_cage->isolate_source source_found Noise Source Identified? isolate_source->source_found remove_shield Remove or Shield Source source_found->remove_shield Yes check_perfusion Check Perfusion System source_found->check_perfusion No remove_shield->check_perfusion perfusion_issue Perfusion Introducing Noise? check_perfusion->perfusion_issue fix_perfusion Ground Perfusion Line or Use Drip System perfusion_issue->fix_perfusion Yes end_ok Noise Reduced perfusion_issue->end_ok No fix_perfusion->end_ok Troubleshooting_Seal_Instability start Unstable Gigaohm Seal check_drift Check for Mechanical Drift start->check_drift drift_present Drift Observed? check_drift->drift_present fix_drift Secure Manipulator, Cables, and Isolate Vibrations drift_present->fix_drift Yes check_solutions Check Solutions drift_present->check_solutions No fix_drift->check_solutions solutions_issue Osmolarity Mismatch or Unfiltered Internal? check_solutions->solutions_issue fix_solutions Correct Osmolarity and Filter Internal Solution solutions_issue->fix_solutions Yes check_cell_health Assess Cell Health solutions_issue->check_cell_health No fix_solutions->check_cell_health cell_health_issue Cells Unhealthy? check_cell_health->cell_health_issue fix_cell_health Improve Oxygenation/pH or Use Fresh Preparation cell_health_issue->fix_cell_health Yes check_pipette Check Pipette and Holder cell_health_issue->check_pipette No fix_cell_health->check_pipette pipette_issue Poor Tip Quality or Dirty Holder? check_pipette->pipette_issue fix_pipette Optimize Pipette Pulling and Clean Holder pipette_issue->fix_pipette Yes end_ok Stable Seal Achieved pipette_issue->end_ok No fix_pipette->end_ok

References

Optimizing incubation time with MPDC for effective glutamate transporter blockade

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the glutamate transporter inhibitor, MPDC (L-anti-endo-3,4-methanopyrrolidine dicarboxylate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and competitive inhibitor of the Na⁺-dependent high-affinity synaptosomal glutamate transporter. It acts by binding to glutamate transporters, primarily the excitatory amino acid transporters (EAATs), and blocking the reuptake of glutamate from the synaptic cleft into neurons and glial cells. This inhibition leads to an increase in the extracellular concentration of glutamate.

Q2: What are the key experimental considerations before starting an experiment with this compound?

Before initiating your experiment, it is crucial to consider the following:

  • Cell type and glutamate transporter subtype expression: Different cell types express various subtypes of glutamate transporters (e.g., GLAST, GLT-1, EAAC1). The efficacy of this compound can vary between these subtypes. Characterize the expression profile of glutamate transporters in your experimental model.

  • This compound concentration: The optimal concentration of this compound will depend on the experimental system and the desired level of inhibition. It is recommended to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) in your specific model.

  • Incubation time: The time required for this compound to effectively block glutamate transporters can vary. A time-course experiment is essential to determine the optimal incubation period.

  • Compound stability: While this compound is soluble in water, its stability in cell culture media over long incubation periods should be considered. Freshly prepare solutions whenever possible.

Q3: How can I validate that this compound is effectively blocking glutamate transporters in my experiment?

Validation of this compound's inhibitory activity can be achieved through several methods:

  • Glutamate Uptake Assay: Directly measure the uptake of radiolabeled glutamate (e.g., ³H-glutamate) in the presence and absence of this compound. A significant reduction in glutamate uptake will confirm the inhibitory effect.

  • Electrophysiology: In brain slices or cultured neurons, use patch-clamp techniques to measure glutamate transporter currents. Effective blockade by this compound will result in a reduction of these currents.[1][2]

  • Measurement of Extracellular Glutamate: Utilize techniques like microdialysis or commercially available glutamate assays to measure the concentration of extracellular glutamate. An increase in extracellular glutamate levels following this compound application indicates transporter inhibition.

  • Downstream Signaling Analysis: Assess the activation of signaling pathways known to be affected by increased extracellular glutamate, such as the activation of glutamate receptors (e.g., NMDA, AMPA) and subsequent downstream cascades.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Ineffective concentration of this compound.- Insufficient incubation time.- Degraded this compound stock solution.- Low expression of glutamate transporters in the experimental model.- Perform a dose-response curve to determine the optimal concentration.- Conduct a time-course experiment to identify the necessary incubation period.- Prepare a fresh stock solution of this compound. Confirm its solubility and storage conditions (soluble to 100 mM in water, store at room temperature).- Verify the expression of glutamate transporters using techniques like Western blotting or qPCR.
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors.- Variation in incubation times.- Cell health and viability issues.- Ensure uniform cell seeding across all wells or dishes.- Use calibrated pipettes and careful technique.- Standardize all incubation steps precisely.- Monitor cell health and viability throughout the experiment.
Unexpected or off-target effects - this compound concentration is too high, leading to non-specific binding.- Excitotoxicity due to prolonged elevation of extracellular glutamate.- Use the lowest effective concentration of this compound determined from your dose-response studies.- Reduce the incubation time or consider using a lower concentration of this compound.- Include appropriate controls to assess excitotoxicity (e.g., measure cell viability with and without this compound).

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific experimental conditions.

Protocol 1: Determining the IC₅₀ of this compound in Primary Astrocyte Cultures

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for glutamate uptake in primary astrocyte cultures.

Materials:

  • Primary astrocyte cultures

  • This compound

  • ³H-L-glutamate

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation fluid and counter

Methodology:

  • Cell Plating: Plate primary astrocytes in 24-well plates and culture until they reach confluency.

  • Preparation of this compound Solutions: Prepare a series of this compound dilutions in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

  • Pre-incubation with this compound:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the different concentrations of this compound to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This pre-incubation time may need to be optimized.

  • Glutamate Uptake Assay:

    • To each well, add ³H-L-glutamate to a final concentration of approximately 50 nM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The uptake should be in the linear range.

    • To stop the uptake, rapidly wash the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no this compound).

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Time-Course of Glutamate Transporter Inhibition by this compound in Synaptosomes

This protocol is designed to determine the optimal incubation time for this compound to achieve maximal inhibition of glutamate uptake in a synaptosomal preparation.

Materials:

  • Synaptosomal preparation

  • This compound (at a concentration known to be effective, e.g., 5-10 times the IC₅₀)

  • ³H-L-glutamate

  • Assay buffer

  • Filtration apparatus and filters

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from the brain region of interest using standard protocols.

  • Pre-incubation with this compound:

    • Pre-warm the synaptosomal suspension to 37°C.

    • Add this compound to the suspension.

    • Incubate aliquots of the suspension for different durations (e.g., 0, 5, 10, 15, 30, 60 minutes) at 37°C.

  • Glutamate Uptake Assay:

    • At each time point, initiate the uptake by adding ³H-L-glutamate.

    • Incubate for a fixed, short period (e.g., 2 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of glutamate uptake (in cpm or dpm) against the pre-incubation time with this compound.

    • The time point at which the glutamate uptake reaches its minimum and plateaus is the optimal incubation time.

Signaling Pathways and Visualizations

Blockade of glutamate transporters by this compound leads to an accumulation of extracellular glutamate, which can activate various glutamate receptors and their downstream signaling pathways.

Glutamate Transporter Blockade and Downstream Signaling

Glutamate_Signaling This compound This compound GluT Glutamate Transporter (EAAT) This compound->GluT Inhibits Glu_extra Extracellular Glutamate GluT->Glu_extra Reduced Uptake NMDA_R NMDA Receptor Glu_extra->NMDA_R Activates AMPA_R AMPA Receptor Glu_extra->AMPA_R Activates mGluR mGlu Receptor Glu_extra->mGluR Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx PLC PLC Activation mGluR->PLC Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Ca_influx->Downstream IP3_DAG IP₃ / DAG Signaling PLC->IP3_DAG IP3_DAG->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity

Caption: Signaling cascade following glutamate transporter blockade by this compound.

Experimental Workflow for Optimizing this compound Incubation

MPDC_Optimization_Workflow start Start dose_response 1. Perform Dose-Response Curve to find IC₅₀ start->dose_response time_course 2. Conduct Time-Course Experiment at a fixed effective concentration dose_response->time_course validation 3. Validate Blockade (e.g., measure extracellular glutamate) time_course->validation data_analysis 4. Analyze Data and Determine Optimal Conditions validation->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound incubation time and concentration.

Troubleshooting Logic for Ineffective this compound Treatment

Troubleshooting_Logic rect_node rect_node start No effect of this compound observed? check_conc Is the concentration optimized? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes optimize_conc Perform dose-response check_conc->optimize_conc No check_reagent Is the this compound reagent fresh? check_time->check_reagent Yes optimize_time Perform time-course check_time->optimize_time No check_expression Is transporter expression confirmed? check_reagent->check_expression Yes new_reagent Prepare fresh this compound check_reagent->new_reagent No verify_expression Verify transporter expression (WB/qPCR) check_expression->verify_expression No end Problem Solved check_expression->end Yes optimize_conc->end optimize_time->end new_reagent->end verify_expression->end

Caption: Troubleshooting flowchart for ineffective this compound experiments.

References

Validation & Comparative

Comparing the efficacy of MPDC versus PDC as a glutamate transporter inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between glutamate transporter inhibitors is critical for advancing neuroscience research and developing novel therapeutics for neurological disorders. This guide provides a comprehensive comparison of two key inhibitors: (2S,3S,4R)-3-Methyl-L-proline-2,4-dicarboxylate (MPDC) and L-trans-pyrrolidine-2,4-dicarboxylate (PDC).

Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for maintaining synaptic homeostasis by clearing glutamate from the synaptic cleft. Their dysfunction is implicated in a range of neurological conditions, making them a key target for pharmacological intervention. This guide delves into the efficacy, mechanisms of action, and experimental data related to this compound and PDC to facilitate informed decisions in research applications.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potency of this compound and PDC against various glutamate transporter subtypes is a key determinant of their utility in specific experimental contexts. While direct comparative studies are limited, data from various sources allow for an assessment of their relative efficacies.

InhibitorTransporter SubtypeInhibition Constant (Ki)Assay Method
PDC EAAT1 (human)20 µM[1][3H]-d-Aspartate Uptake
EAAT2 (human)20 µM[1][3H]-d-Aspartate Uptake
EAAT3 (human)109 µM[1][3H]-d-Aspartate Uptake
This compound Synaptosomal Glutamate Transporter (rat forebrain)Potent competitive inhibitorData not available in searched literature

Note: Quantitative inhibition data for this compound on specific EAAT subtypes was not available in the searched literature. The primary available information describes it as a potent competitive inhibitor of the Na+-dependent high-affinity synaptosomal glutamate transporter.

Mechanisms of Action

This compound is characterized as a conformationally constrained competitive inhibitor of the sodium-dependent glutamate transporter. Its rigid structure is designed to provide higher affinity and selectivity for the transporter binding site compared to more flexible molecules. By competitively binding to the glutamate recognition site, this compound blocks the uptake of glutamate from the extracellular space.

PDC , on the other hand, acts as a substrate for glutamate transporters.[2] This means that it is not only binds to the transporter but is also translocated across the cell membrane. The inhibitory effect of PDC is thought to arise from its ability to compete with glutamate for transport, leading to an increase in ambient glutamate concentrations.[3] This elevation of extracellular glutamate can, in turn, activate presynaptic metabotropic glutamate receptors, leading to a decrease in synaptic transmission.[3] Furthermore, this accumulation of extracellular glutamate can induce neurotoxicity.[2]

Experimental Protocols

A standard method for assessing the efficacy of glutamate transporter inhibitors is the radiolabeled substrate uptake assay. Below is a detailed protocol for a [³H]-D-aspartate uptake assay in cultured astrocytes, a common model system for studying glutamate transport.

[³H]-D-Aspartate Uptake Assay in Cultured Astrocytes

Objective: To measure the inhibition of glutamate transporter activity by this compound or PDC.

Materials:

  • Primary astrocyte cultures

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4)

  • [³H]-D-aspartate (radiolabeled substrate)

  • Unlabeled D-aspartate

  • This compound or PDC (test inhibitors)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well)

Procedure:

  • Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm KRH buffer.

  • Pre-incubation: Add 500 µL of KRH buffer containing the desired concentrations of the test inhibitor (this compound or PDC) or vehicle control to each well. Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of KRH buffer containing a mixture of [³H]-D-aspartate and unlabeled D-aspartate to achieve the desired final substrate concentration.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for substrate uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-D-aspartate uptake in the presence of different concentrations of the inhibitor. Calculate the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of glutamate transporters can have significant downstream effects on neuronal signaling. The primary consequence is an increase in the extracellular concentration of glutamate, which can lead to the over-activation of glutamate receptors and subsequent excitotoxicity.

Glutamate_Transporter_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT Glutamate Transporter (EAAT) Glutamate->EAAT Uptake Downstream Downstream Signaling (e.g., Ca²⁺ influx, ROS production) Glutamate->Downstream Receptor Activation Inhibitor This compound / PDC Inhibitor->EAAT Inhibition EAAT->Downstream Reduced Uptake Leads to Extracellular Accumulation

Caption: Inhibition of glutamate transporters by this compound or PDC.

The experimental workflow for comparing these inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action.

Experimental_Workflow A Synthesize or Procure This compound and PDC C Radiolabeled Uptake Assay ([³H]-D-aspartate) A->C B Cell Culture (e.g., Astrocytes, Neurons) B->C D Determine IC₅₀ / Kᵢ values C->D F Comparative Analysis of Efficacy D->F E Mechanism of Action Studies (e.g., Substrate vs. Non-substrate) E->F

Caption: Experimental workflow for comparing this compound and PDC.

Conclusion

Both this compound and PDC are valuable tools for studying the function of glutamate transporters. PDC, as a transportable inhibitor, offers insights into the consequences of competitive substrate transport and has been shown to be effective across EAAT subtypes 1, 2, and 3, with higher potency for EAAT1 and EAAT2. This compound, a potent competitive inhibitor, provides a means to block glutamate uptake without being transported. The choice between these inhibitors will depend on the specific research question and the experimental system being used. Further studies providing direct, quantitative comparisons of this compound across all EAAT subtypes are needed to fully elucidate its pharmacological profile relative to PDC.

References

Lack of In Vivo Data for MPDC Necessitates a Comparative Analysis with Established Glutamate Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the scientific literature reveals a notable absence of in vivo studies validating the inhibitory effect of (3S,4R)-3,4-Methanopyrrolidine-2,4-dicarboxylic acid (MPDC) on glutamate uptake. This gap in the research landscape makes it challenging to directly assess its performance within a living organism. To provide valuable context for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of this compound's known in vitro properties against the well-established in vivo effects of other glutamate uptake inhibitors, namely L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) and DL-threo-β-benzyloxyaspartate (DL-TBOA).

Comparative Efficacy of Glutamate Uptake Inhibitors

While in vivo data for this compound is not currently available, its in vitro profile as a potent inhibitor of the Na+-dependent high-affinity synaptosomal glutamate transporter suggests it warrants further investigation.[1] To understand its potential in vivo effects, we can compare it to L-trans-PDC and DL-TBOA, for which in vivo data are available.

CompoundIn Vitro Potency (IC50)In Vivo Effect on Extracellular GlutamateNotes
This compound Data not available in reviewed literatureData not available in reviewed literatureDescribed as a potent inhibitor of synaptosomal glutamate uptake.[1]
L-trans-PDC Micromolar range (specific values vary by study and conditions) Increases extracellular glutamate levels. A 1 mM concentration infused via microdialysis increased endogenous glutamate by 342% and neuronally-derived glutamate by 173%.[2]Acts as a substrate for glutamate transporters, leading to competitive inhibition and heteroexchange.
DL-TBOA Micromolar range (specific values vary by study and conditions) Increases extrasynaptic glutamate levels.[3]A non-transportable inhibitor, blocking glutamate uptake without being transported into the cell.

Experimental Methodologies for In Vivo Assessment

The primary technique for evaluating the in vivo effects of glutamate uptake inhibitors is in vivo microdialysis . This procedure allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time data on neurotransmitter levels.

In Vivo Microdialysis Protocol for Glutamate Uptake Inhibition
  • Animal Model: Typically, adult male Sprague-Dawley rats are used.

  • Stereotaxic Surgery: Under anesthesia, a guide cannula is surgically implanted into the target brain region (e.g., striatum, hippocampus). The animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (typically 0.5-2.0 µL/min).

  • Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish baseline extracellular glutamate levels.

  • Inhibitor Administration: The glutamate uptake inhibitor (e.g., L-trans-PDC or DL-TBOA) is dissolved in the aCSF and administered through the microdialysis probe (reverse dialysis).

  • Sample Collection during and after Administration: Dialysate samples continue to be collected during and after the administration of the inhibitor to measure changes in extracellular glutamate concentration.

  • Sample Analysis: The concentration of glutamate in the dialysate samples is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

G cluster_0 Surgical Preparation cluster_1 Microdialysis Experiment Animal Model Animal Model Stereotaxic Surgery Stereotaxic Surgery Animal Model->Stereotaxic Surgery Guide Cannula Implantation Guide Cannula Implantation Stereotaxic Surgery->Guide Cannula Implantation Recovery Recovery Guide Cannula Implantation->Recovery Probe Insertion Probe Insertion Recovery->Probe Insertion Perfusion with aCSF Perfusion with aCSF Probe Insertion->Perfusion with aCSF Baseline Collection Baseline Collection Perfusion with aCSF->Baseline Collection Inhibitor Administration Inhibitor Administration Baseline Collection->Inhibitor Administration Post-Administration Collection Post-Administration Collection Inhibitor Administration->Post-Administration Collection HPLC Analysis HPLC Analysis Post-Administration Collection->HPLC Analysis G Glutamate Uptake Inhibition Glutamate Uptake Inhibition Increased Extracellular Glutamate Increased Extracellular Glutamate Glutamate Uptake Inhibition->Increased Extracellular Glutamate NMDA Receptor Overactivation NMDA Receptor Overactivation Increased Extracellular Glutamate->NMDA Receptor Overactivation Massive Ca2+ Influx Massive Ca2+ Influx NMDA Receptor Overactivation->Massive Ca2+ Influx Activation of Proteases (e.g., Calpains) Activation of Proteases (e.g., Calpains) Massive Ca2+ Influx->Activation of Proteases (e.g., Calpains) Mitochondrial Dysfunction Mitochondrial Dysfunction Massive Ca2+ Influx->Mitochondrial Dysfunction Apoptosis and Necrosis Apoptosis and Necrosis Activation of Proteases (e.g., Calpains)->Apoptosis and Necrosis Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) Mitochondrial Dysfunction->Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS)->Apoptosis and Necrosis

References

Determining the specificity of MPDC for different EAAT subtypes (e.g., EAAT1, EAAT2, EAAT3)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Inhibitor Specificity for EAAT Subtypes 1, 2, and 3

For Immediate Release

This guide provides a detailed comparison of the specificity of inhibitors for different subtypes of Excitatory Amino Acid Transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system.[1][2][3] This analysis is intended for researchers, scientists, and professionals in drug development. While the initial focus of this guide was a compound designated as MPDC, a thorough review of scientific literature did not yield specific data for a compound with this abbreviation. Therefore, this guide will focus on well-characterized EAAT inhibitors, including TFB-TBOA, Kainic Acid (KA), and Dihydrokainic Acid (DHK), for which extensive experimental data are available.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of various compounds on EAAT subtypes is a critical determinant of their utility in research and therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for TFB-TBOA, a potent glutamate uptake blocker, across human and rat EAAT subtypes.

InhibitorEAAT1 (human)EAAT2 (human)EAAT3 (human)EAAT1 (rat)EAAT2 (rat)EAAT3 (rat)
TFB-TBOA 22 nM[4] / 3.6 nM17 nM[4] / 10 nM300 nM[4] / 120 nM---

Note: Discrepancies in IC50 values can arise from different experimental systems and conditions.

In contrast to the broad-spectrum activity of TFB-TBOA, Kainic Acid (KA) and Dihydrokainic Acid (DHK) exhibit marked selectivity for the EAAT2 subtype. These compounds potently inhibit EAAT2-mediated transport while having no significant effect on EAAT1 or EAAT3.[5][6]

Experimental Methodologies

The determination of inhibitor specificity for EAAT subtypes relies on robust experimental protocols. The primary methods cited in the literature include:

  • Radiolabeled Substrate Uptake Assays: This is a common technique to measure the activity of transporters.[5][6]

    • Cell Lines: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently transfected to express a specific EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).

    • Substrate: A radiolabeled substrate, such as [3H]-L-glutamate or [3H]-D-aspartate, is used.

    • Inhibition Assay: The transfected cells are incubated with the radiolabeled substrate in the presence of varying concentrations of the inhibitor.

    • Measurement: The amount of radioactivity accumulated within the cells is measured using scintillation counting.

    • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Electrophysiological Analyses: This method measures the electrical currents associated with transporter activity.[4][5][6]

    • Expression System: Xenopus oocytes or mammalian cells are engineered to express the EAAT subtype of interest.

    • Voltage Clamp: A two-electrode voltage clamp or whole-cell patch-clamp technique is used to measure substrate-induced currents.

    • Inhibitor Application: The effect of the inhibitor is assessed by applying it to the cells and observing the change in the transport-associated currents.

    • Analysis: The potency of the inhibitor is determined by the degree to which it blocks the substrate-induced current.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the glutamate transport cycle and a typical experimental workflow for assessing inhibitor specificity.

EAAT_Glutamate_Transport_Cycle cluster_membrane Cell Membrane Transporter_out Extracellular EAAT 3 Na⁺ 1 H⁺ 1 Glu⁻ Transporter_in Intracellular EAAT 1 K⁺ Transporter_out->Transporter_in Translocation Transporter_in->Transporter_out Reorientation Extracellular_Ions 3 Na⁺, 1 H⁺, 1 Glu⁻ Extracellular_Ions->Transporter_out:f1 Binding Intracellular_Ions 1 K⁺ Intracellular_Ions->Transporter_in:f1 Binding Inhibitor Inhibitor (e.g., TFB-TBOA) Inhibitor->Transporter_out Blocks Binding/Translocation

Caption: Glutamate transport cycle and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with EAAT Subtype cDNA (EAAT1, EAAT2, or EAAT3) Cell_Culture->Transfection Incubation Incubate cells with [³H]-Glutamate & various inhibitor concentrations Transfection->Incubation Washing Wash cells to remove extracellular radiolabel Incubation->Washing Lysis Cell Lysis Washing->Lysis Scintillation Scintillation Counting Lysis->Scintillation Data_Plotting Plot % Inhibition vs. Inhibitor Concentration Scintillation->Data_Plotting IC50_Calc Calculate IC₅₀ Value Data_Plotting->IC50_Calc

Caption: Workflow for determining inhibitor IC50 values.

References

Navigating Neurotransmitter Receptor Cross-Reactivity: A Comparative Guide for MPDC and Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel psychoactive compounds, such as 3-methoxy-4,5-methylenedioxy-N,N-dimethylcathinone (MPDC), necessitates a thorough understanding of their pharmacological profile to predict therapeutic potential and off-target effects. A critical component of this profile is the compound's cross-reactivity with a wide array of neurotransmitter receptors and transporters. This guide provides a framework for assessing and comparing the cross-reactivity of a novel compound like this compound, utilizing established experimental protocols and data presentation formats. Due to the limited publicly available data on this compound, this guide uses data from other synthetic cathinones for illustrative purposes.

Data Presentation: Comparative Receptor Binding Affinities

A primary method for evaluating cross-reactivity is to determine the binding affinity of a compound at various receptors and transporters. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Kᵢ values indicate higher binding affinity.

The following tables present example binding affinity data for several synthetic cathinones at key monoamine transporters and a broader panel of G-protein coupled neurotransmitter receptors. This format allows for a clear comparison of a test compound's potency and selectivity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Synthetic Cathinones at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound (Hypothetical) Data Not AvailableData Not AvailableData Not Available
Mephedrone12202390440
Methylone482083101460
MDPV2.25.22250
Cocaine (Reference)270540310

This data is compiled from various sources for illustrative purposes and direct comparison between studies should be made with caution.

Table 2: Illustrative Cross-Reactivity Profile (Kᵢ, nM) at Various Neurotransmitter Receptors

Receptor TargetThis compound (Hypothetical)Mephedrone (Illustrative)
Serotonin Receptors
5-HT₁ₐData Not Available>10,000
5-HT₂ₐData Not Available2,800
5-HT₂BData Not Available>10,000
5-HT₂CData Not Available4,500
Dopamine Receptors
D₁Data Not Available>10,000
D₂Data Not Available>10,000
Adrenergic Receptors
α₁Data Not Available>10,000
α₂Data Not Available>10,000
β₁Data Not Available>10,000

Illustrative data for Mephedrone is based on the general understanding that its primary targets are the monoamine transporters with much lower affinity for other receptor types.

Experimental Protocols

To generate the data presented above, standardized in vitro assays are employed. These assays are crucial for determining the binding affinity and functional activity of a compound at various receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a test compound to a specific receptor.

Objective: To measure the displacement of a known radiolabeled ligand from its receptor by a test compound.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]dopamine for DAT) and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Functional assays measure the biological response resulting from a compound binding to a receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

1. cAMP Assays (for Gs- and Gi-coupled GPCRs)

Objective: To measure the increase (Gs-coupled) or decrease (Gi-coupled) in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

General Protocol:

  • Cell Culture: Cells expressing the target receptor are cultured in microplates.

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

2. Calcium Flux Assays (for Gq-coupled GPCRs)

Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

General Protocol:

  • Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: A baseline fluorescence reading is taken before adding varying concentrations of the test compound.

  • Fluorescence Measurement: Changes in fluorescence, indicating changes in intracellular calcium levels, are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.

Mandatory Visualizations

To better understand the experimental processes and biological context, the following diagrams illustrate a typical workflow for cross-reactivity screening and a common signaling pathway for G-protein coupled receptors.

G cluster_0 In Vitro Cross-Reactivity Screening Workflow compound Test Compound (e.g., this compound) primary_screening Primary Screening (Radioligand Binding Assays) compound->primary_screening hit_identification Hit Identification (Significant Binding Affinity) primary_screening->hit_identification receptor_panel Broad Panel of Neurotransmitter Receptors & Transporters receptor_panel->primary_screening secondary_screening Secondary Screening (Functional Assays) hit_identification->secondary_screening activity_confirmation Confirmation of Activity (Agonist, Antagonist) secondary_screening->activity_confirmation functional_assays cAMP, Calcium Flux, etc. functional_assays->secondary_screening selectivity_profiling Selectivity Profiling activity_confirmation->selectivity_profiling data_analysis Data Analysis & Comparison selectivity_profiling->data_analysis

Caption: Workflow for in vitro cross-reactivity screening of a novel compound.

G cluster_1 Simplified GPCR Signaling Pathway (Gq-coupled) ligand Ligand (e.g., Neurotransmitter) receptor Gq-Coupled Receptor (e.g., 5-HT2A) ligand->receptor Binds to g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release cellular_response Cellular Response pkc->cellular_response

Caption: A simplified Gq-coupled GPCR signaling cascade.

A Comparative Analysis of L-anti-endo-3,4-methanopyrrolidine dicarboxylate (L-AP4) in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-AP4's Neuroprotective Efficacy Against Alternative Compounds, Supported by Experimental Data.

L-anti-endo-3,4-methanopyrrolidine dicarboxylate, commonly known as L-AP4, has emerged as a significant research tool in the quest for neuroprotective agents. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), L-AP4's mechanism of action offers a promising avenue for mitigating neuronal damage in various pathological conditions. This guide provides a comprehensive comparison of L-AP4's neuroprotective effects with those of other relevant compounds, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Mechanism of Action: A Focus on Group III mGluRs

L-AP4 exerts its neuroprotective effects primarily through the activation of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Presynaptically, their activation inhibits the release of the excitatory neurotransmitter glutamate, thus reducing excitotoxicity—a major contributor to neuronal death in various neurological disorders. The neuroprotective effects of group III mGluR agonists are thought to be predominantly mediated by the mGluR4 subtype.

Comparative Efficacy of L-AP4 and Alternatives

The neuroprotective landscape includes several alternatives to L-AP4, primarily other group III mGluR agonists and antagonists of group I mGluRs. The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison.

In Vitro Neuroprotection: Glutamate-Induced Excitotoxicity Models

Experimental Model: Primary cortical neuron cultures are exposed to toxic concentrations of glutamate or NMDA to induce excitotoxic cell death. Neuroprotection is quantified by measuring cell viability (e.g., MTT assay) or cell death (e.g., LDH assay).

CompoundTargetModel OrganismNeurotoxic InsultConcentration RangeMaximum Neuroprotection AchievedReference
L-AP4 Group III mGluR AgonistRatGlutamate10-1000 µMData not available in direct comparison[2]
L-Serine-O-phosphate (L-SOP) Group III mGluR AgonistRatGlutamate10-1000 µMData not available in direct comparison[2]
(R,S)-4-Phosphonophenylglycine ((R,S)-PPG) Group III mGluR AgonistMouseNMDA10-100 nmol (intrastriatal)Substantial reduction in NMDA toxicity[2]
MPEP mGluR5 Antagonist (Group I)RatNMDA20-200 µMSignificant protection
LY367385 mGluR1 Antagonist (Group I)MouseNMDA5-10 µMAbolished neuroprotective effect of DHPG[3]

Note: While direct comparative studies with L-AP4 in this specific model are limited in the available literature, the data indicates that both activation of group III mGluRs and antagonism of group I mGluRs provide significant neuroprotection against excitotoxicity in vitro.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

Experimental Model: The MCAO model in rodents is a widely used preclinical model of ischemic stroke. Neuroprotection is assessed by measuring the infarct volume and neurological deficits.

CompoundTargetModel OrganismAdministration RouteTreatment Time Post-MCAODoseReduction in Infarct Volume (%)Reference
L-AP4 Group III mGluR AgonistRat/MouseIntracerebroventricular/IntraperitonealData not availableData not availableData not available
YM-202074 mGluR1 Antagonist (Group I)RatIntravenousImmediate, up to 2 hours10-20 mg/kg/hDose-dependent reduction[4]
MPEP mGluR5 Antagonist (Group I)RatIntracerebroventricular15 minutes10-100 nmol61% (at 24h)[5][6]
CHPG mGluR5 Agonist (Group I)RatIntracerebroventricular15 minutes10-100 nmol44% (at 24h)[5][6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays used to evaluate neuroprotective compounds.

In Vitro Neuroprotection Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed primary cortical neurons in 96-well plates.

    • After cell attachment and differentiation, pre-treat the cells with various concentrations of the test compound (e.g., L-AP4) for a specified period (e.g., 1-2 hours).

    • Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 100 µM) or NMDA for a defined duration (e.g., 24 hours).

    • Remove the culture medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.[7]

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period with the neurotoxin, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

In Vivo Neuroprotection Assay

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Principle: This surgical model mimics ischemic stroke by temporarily or permanently occluding the middle cerebral artery, leading to a reproducible infarct in the brain.

  • Protocol:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a silicon-coated nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the MCA.

    • The duration of occlusion can be varied (e.g., 60-120 minutes for transient MCAO) before withdrawing the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

    • Administer the test compound (e.g., L-AP4) via the desired route (e.g., intraperitoneal or intracerebroventricular) at a specific time point relative to the occlusion.

    • After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

    • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (infarcted tissue appears white, while viable tissue stains red).

    • Quantify the infarct volume using image analysis software.

    • Assess neurological deficits using a standardized scoring system.[5][6]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in neuroprotection research, the following diagrams have been generated using Graphviz (DOT language).

G L-AP4 Signaling Pathway in Neuroprotection cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-AP4 L-AP4 mGluR4 mGluR4 L-AP4->mGluR4 Binds to G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Reduces Exocytosis Neuroprotection Neuroprotection Vesicle->Neuroprotection Leads to

Caption: L-AP4 mediated neuroprotective signaling pathway.

G Experimental Workflow for In Vitro Neuroprotection Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Primary Neuron Culture start->cell_culture compound_prep Prepare Test Compounds (L-AP4 & Alternatives) cell_culture->compound_prep pre_treatment Pre-treat cells with Test Compounds compound_prep->pre_treatment neurotoxin Induce Excitotoxicity (e.g., Glutamate) pre_treatment->neurotoxin incubation Incubate for 24h neurotoxin->incubation viability_assay Cell Viability/ Cytotoxicity Assay incubation->viability_assay mtt MTT Assay viability_assay->mtt Viability ldh LDH Assay viability_assay->ldh Cytotoxicity data_collection Measure Absorbance mtt->data_collection ldh->data_collection data_analysis Calculate % Neuroprotection data_collection->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing neuroprotective compounds in vitro.

Conclusion

L-AP4 remains a valuable pharmacological tool for investigating the neuroprotective roles of group III metabotropic glutamate receptors. Its ability to reduce glutamate excitotoxicity underscores its therapeutic potential. However, this guide highlights the need for more direct, quantitative comparative studies against other promising neuroprotective agents, such as group I mGluR antagonists. The provided experimental protocols and workflow diagrams serve as a resource for researchers to design and execute robust studies aimed at validating and comparing the efficacy of L-AP4 and other neuroprotective candidates. Future research should focus on generating comprehensive dose-response data and exploring the efficacy of these compounds in a wider range of in vivo models of neurodegeneration to facilitate their translation into clinical applications.

References

Head-to-head comparison of MPDC with novel glutamate transporter antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two novel glutamate transporter antagonists: L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC) and (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on glutamatergic neurotransmission and associated pathologies.

Introduction to Glutamate Transporter Antagonists

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by a family of excitatory amino acid transporters (EAATs).[1][2] Dysregulation of glutamate transport is implicated in various neurological disorders, including neurodegenerative diseases, making glutamate transporter antagonists valuable research tools and potential therapeutic agents.[1] This guide focuses on a comparative analysis of L-trans-PDC and TFB-TBOA, highlighting their distinct characteristics.

Quantitative Comparison of Antagonist Potency

The following table summarizes the inhibitory constants (IC50 and Ki) of L-trans-PDC and TFB-TBOA for different subtypes of human excitatory amino acid transporters (EAATs). This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTransporter SubtypeAssay TypeInhibitory ConstantReference
L-trans-PDC EAAT1 (human)[3H]-d-Aspartate UptakeKi = 20 µM
EAAT2 (human)[3H]-d-Aspartate UptakeKi = 20 µM
EAAT3 (human)[3H]-d-Aspartate UptakeKi = 109 µM
TFB-TBOA EAAT1 (human)[3H]-d-Aspartate UptakeIC50 = 3.6 nM[3]
EAAT2 (human)[3H]-d-Aspartate UptakeIC50 = 10 nM[3]
EAAT3 (human)[3H]-d-Aspartate UptakeIC50 = 120 nM[3]
EAAT1 (rat)[3H]-Glutamate UptakeIC50 = 22 nM[4]
EAAT2 (rat)[3H]-Glutamate UptakeIC50 = 17 nM[4]
EAAT3 (rat)[3H]-Glutamate UptakeIC50 = 300 nM[4]

Mechanism of Action

A key differentiator between these antagonists is their mode of interaction with the glutamate transporters.

  • L-trans-PDC is a transportable inhibitor . This means that it acts as a substrate for the transporter, being taken up into the cell in a sodium-dependent manner.[5][6] This can lead to complex effects, including the potential for heteroexchange, where the uptake of L-trans-PDC can trigger the release of intracellular glutamate.[5][6]

  • TFB-TBOA , on the other hand, is a non-transportable blocker .[2][4] It binds to the transporter but is not translocated across the membrane. This provides a more direct and cleaner inhibition of glutamate uptake without the confounding effects of substrate transport and potential glutamate release.[2]

Experimental Data and Observations

In Vitro Studies
  • L-trans-PDC : In rat cortical cultures, L-trans-PDC has been shown to be neurotoxic, with an EC50 of 320 µM in astrocyte-rich cultures and 50 µM in astrocyte-poor cultures.[5] This neurotoxicity is mediated by the accumulation of extracellular glutamate and subsequent activation of NMDA receptors.[5] Studies have also demonstrated that L-trans-PDC can evoke the release of [3H]-D-aspartate from cells, confirming its action as a transportable inhibitor.[5][6]

  • TFB-TBOA : TFB-TBOA is a potent inhibitor of glial glutamate transporters, with an IC50 of 13 nM for inhibiting synaptically activated transporter currents in rat hippocampal astrocytes.[7] It has been shown to prolong the decay of both NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[7] Importantly, TFB-TBOA is highly selective for EAATs and does not show activity at other neurotransmitter transporters or glutamate receptors.[4]

In Vivo Studies
  • L-trans-PDC : Microdialysis studies in the rat hippocampus have shown that L-trans-PDC can modulate the in vivo release of amino acids.

  • TFB-TBOA : Intracerebroventricular administration of TFB-TBOA in mice has been shown to induce severe convulsive behaviors, which is consistent with the accumulation of extracellular glutamate due to transporter blockade.[4]

Experimental Protocols

Glutamate Uptake Inhibition Assay

This protocol is a common method to determine the potency of glutamate transporter antagonists.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Culture cells expressing EAAT subtypes prep2 Plate cells in multi-well plates prep1->prep2 assay1 Wash cells with assay buffer prep2->assay1 assay2 Pre-incubate with test compound (e.g., TFB-TBOA) assay1->assay2 assay3 Add radiolabeled substrate ([3H]-D-Aspartate or [3H]-Glutamate) assay2->assay3 assay4 Incubate for a defined time assay3->assay4 assay5 Terminate uptake by washing with ice-cold buffer assay4->assay5 assay6 Lyse cells assay5->assay6 assay7 Measure radioactivity using scintillation counting assay6->assay7 analysis1 Calculate specific uptake assay7->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for a typical in vitro glutamate uptake inhibition assay.

Methodology:

  • Cell Culture: Cells (e.g., HEK293) stably or transiently expressing a specific human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3) are cultured in appropriate media.[4]

  • Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Assay:

    • Cells are washed with a sodium-containing buffer.

    • Cells are pre-incubated with varying concentrations of the antagonist (e.g., L-trans-PDC or TFB-TBOA) for a specified time.

    • A radiolabeled substrate, such as [3H]-D-aspartate or [3H]-glutamate, is added to initiate the uptake reaction.[4]

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • The cells are then lysed.

  • Quantification: The amount of radiolabel taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: Non-specific uptake is subtracted, and the data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific uptake (IC50).

Electrophysiological Recording of Transporter Currents

This technique allows for the direct measurement of glutamate transporter activity in brain slices.

G cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep1 Prepare acute hippocampal slices prep2 Maintain slices in artificial cerebrospinal fluid (aCSF) prep1->prep2 rec1 Perform whole-cell patch-clamp recordings from astrocytes prep2->rec1 rec2 Stimulate Schaffer collaterals to evoke synaptic responses rec1->rec2 rec3 Record synaptically activated transporter currents (STCs) rec2->rec3 rec4 Bath-apply antagonist (e.g., TFB-TBOA) rec3->rec4 rec5 Record STCs in the presence of the antagonist rec4->rec5 analysis1 Measure the amplitude and decay kinetics of STCs rec5->analysis1 analysis2 Compare STCs before and after antagonist application analysis1->analysis2 analysis3 Determine the effect of the antagonist on transporter activity analysis2->analysis3

Caption: Workflow for electrophysiological recording of glutamate transporter currents.

Methodology:

  • Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.[7]

  • Recording:

    • Whole-cell patch-clamp recordings are made from astrocytes in the slice.[7]

    • Synaptic transmission is evoked by electrical stimulation of afferent fibers (e.g., Schaffer collaterals).

    • Synaptically activated transporter currents (STCs) are recorded in the astrocytes.

  • Drug Application: The glutamate transporter antagonist is bath-applied to the slice at a known concentration.

  • Data Acquisition and Analysis: STCs are recorded before and after drug application to determine the effect of the antagonist on transporter activity.[7]

Signaling Pathway of Glutamate Transport and Inhibition

The following diagram illustrates the role of glutamate transporters at the synapse and the mechanism of their inhibition.

G cluster_synapse Glutamatergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_glia Astrocyte pre_neuron Glutamate (Vesicular Release) post_receptor Glutamate Receptors (NMDA, AMPA) pre_neuron->post_receptor Synaptic Cleft eaat EAAT pre_neuron->eaat Uptake antagonist Antagonist (e.g., TFB-TBOA) eaat->antagonist Blockade

Caption: Simplified diagram of a glutamatergic synapse showing EAAT inhibition.

Conclusion

Both L-trans-PDC and TFB-TBOA are valuable tools for studying the role of glutamate transporters. However, their distinct mechanisms of action necessitate careful consideration when choosing an antagonist for a particular experiment.

  • TFB-TBOA is a highly potent and selective, non-transportable blocker, making it an excellent choice for studies requiring a clean and direct inhibition of glutamate uptake without the confounding effects of substrate transport. Its high potency allows for use at low nanomolar concentrations, minimizing the risk of off-target effects.

  • L-trans-PDC , as a transportable inhibitor, can be useful for investigating the consequences of transporter reversal and heteroexchange. However, its lower potency and potential to induce glutamate release require careful interpretation of experimental results.

The choice between these two novel antagonists will ultimately depend on the specific research question and the experimental paradigm. For studies aiming to elucidate the direct consequences of blocking glutamate uptake, the selectivity and non-transportable nature of TFB-TBOA make it a superior tool.

References

Verifying Competitive Inhibition Mechanisms: A Comparative Guide to Aldehyde Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of several competitive inhibitors targeting the aldehyde dehydrogenase (ALDH) superfamily of enzymes. The initial topic of "MPDC" was found to be based on a misidentification, as this compound is the gene name for an enzyme, Hydroxyisobutyraldehyde dehydrogenase, and not a known inhibitor. This guide has therefore been developed to address the core request of understanding competitive inhibition through kinetic analysis, focusing on well-characterized inhibitors of the ALDH enzyme family.

The ALDH superfamily plays a crucial role in various physiological processes, including the detoxification of aldehydes and the biosynthesis of retinoic acid.[1] Consequently, inhibitors of these enzymes are of significant interest in therapeutic areas such as cancer and metabolic disorders. This guide presents quantitative kinetic data, detailed experimental protocols, and visual representations of inhibition mechanisms and relevant signaling pathways to aid researchers in their drug discovery and development efforts.

Comparative Kinetic Analysis of ALDH Inhibitors

The following tables summarize the kinetic parameters for several competitive inhibitors of different ALDH isoforms. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

InhibitorTarget ALDH IsoformKi (µM)IC50 (µM)Inhibition TypeReference
NR6 ALDH1A33.7 ± 0.45.3 ± 1.5Competitive[1]
Compound 2 (Psoralen derivative) ALDH20.0190.11 ± 0.02Competitive
Compound 32 (Coumarin derivative) ALDH1A11.2Not ReportedCompetitive
Indole-2,3-dione Derivative 1 ALDH1A10.90 ± 0.1Not ReportedCompetitive vs. Aldehyde[2]
ALDH21.0 ± 0.1Not ReportedCompetitive vs. Aldehyde[2]
ALDH3A10.38 ± 0.05Not ReportedCompetitive vs. Aldehyde[2]
Indole-2,3-dione Derivative 2 ALDH215 ± 8Not ReportedCompetitive vs. Aldehyde[2]
ALDH3A11.2 ± 0.1Not ReportedCompetitive vs. Aldehyde[2]

Experimental Protocols

The determination of the kinetic parameters for ALDH inhibitors typically involves a continuous-rate spectrophotometric or fluorometric assay. The following is a generalized protocol for a fluorescence-based assay.

General Protocol for ALDH Inhibition Assay

1. Principle:

The enzymatic activity of ALDH is monitored by measuring the rate of production of NADH or NADPH, which are fluorescent products of the reaction. The excitation wavelength for NAD(P)H is typically 340 nm, and the emission is measured at 460 nm. A decrease in the rate of NAD(P)H production in the presence of an inhibitor is indicative of enzyme inhibition.

2. Materials:

  • Purified recombinant ALDH enzyme (e.g., ALDH1A3, ALDH2)

  • Substrate (e.g., propionaldehyde, retinaldehyde)

  • Cofactor (NAD+ or NADP+)

  • Inhibitor compound of interest

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Method:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a solution of the ALDH enzyme in the assay buffer to the desired final concentration.

    • In the wells of a 96-well microplate, add the desired concentrations of the inhibitor compound. Include a control with no inhibitor.

    • Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a solution of the substrate and cofactor in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate/cofactor solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence at 460 nm over time, with excitation at 340 nm. Record data points at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots.

    • To determine the mode of inhibition, perform the assay with varying concentrations of the substrate at fixed inhibitor concentrations.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

    • The inhibition constant (Ki) can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

Visualizing Inhibition and Signaling Pathways

Competitive Inhibition Mechanism

The following diagram illustrates the principle of competitive inhibition, where the inhibitor and the substrate compete for the same active site on the enzyme.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 S Substrate (S) I Inhibitor (I) ES->E k-1 P Product (P) ES->P k2 EI->E k-3

Caption: Competitive inhibition workflow.

Retinoic Acid Biosynthesis Pathway

ALDH enzymes, particularly those in the ALDH1A subfamily, are critical for the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation and development. The inhibition of these enzymes can therefore have significant downstream effects.

Retinoic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH ALDH1A ALDH1A (e.g., ALDH1A3) Retinaldehyde->ALDH1A Retinoic_Acid Retinoic Acid RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binding ALDH1A->Retinoic_Acid Oxidation Inhibitor Competitive Inhibitor (e.g., NR6) Inhibitor->ALDH1A Inhibition RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression RARE->Gene_Expression Transcription Regulation

Caption: Retinoic acid synthesis pathway.

References

A Comparative Guide to the Batch-to-Batch Consistency of Synthesized Dimethyl 3,5-pyridinedicarboxylate (MPDC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the batch-to-batch consistency of synthesized dimethyl 3,5-pyridinedicarboxylate (MPDC), a key intermediate in various pharmaceutical development pathways. Ensuring consistency is paramount for reproducible research and the ultimate safety and efficacy of the final drug product. This document outlines key analytical techniques, presents comparative data, and details experimental protocols to aid in the selection of appropriate quality control strategies.

Introduction to this compound and the Importance of Consistency

Dimethyl 3,5-pyridinedicarboxylate (this compound), a derivative of pyridine-3,5-dicarboxylic acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure and properties make it a valuable intermediate in drug discovery and development.[1] The Hantzsch pyridine synthesis is a common and effective method for producing this compound and its analogues.[2][3][4]

Batch-to-batch variability in the purity, impurity profile, and physical properties of this compound can have a significant impact on the quality, safety, and efficacy of the final drug product. Therefore, rigorous analytical testing is essential to ensure consistency across different synthesis batches.[5]

Comparative Analysis of Quality Control Methods

The assessment of batch-to-batch consistency for this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the chemical and physical properties of the compound.

Analytical Method Parameter Assessed Typical Acceptance Criteria Throughput Instrumentation Cost
High-Performance Liquid Chromatography (HPLC) Purity, Impurity Profile, QuantificationPurity: >99.0%Individual Impurity: <0.1%Total Impurities: <0.5%MediumHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities, Residual SolventsConforms to USP <467> limitsHighHigh
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group Identity, Conformational ConsistencySpectral correlation >0.95 to reference standardHighLow to Medium
Melting Point Physical Property/Purity IndicationRange of 1-2°C around the reference standardLowLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established protocols for similar dicarboxylate compounds and is suitable for determining the purity and impurity profile of this compound.[5][6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability:

    • Tailing Factor: Not more than 2.0 for the main peak.

    • Theoretical Plates: Not less than 2000 for the main peak.

    • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is designed to identify and quantify residual solvents from the synthesis process.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: Capillary column suitable for volatile organic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.

  • Injector and Detector Temperature: 250°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add an appropriate solvent (e.g., DMSO).

  • Quantification: Based on the comparison of peak areas to those of a certified reference standard for each potential residual solvent.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

FTIR provides a characteristic "fingerprint" of the this compound molecule and is excellent for rapid identity confirmation and consistency checks.[7]

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the this compound sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Data Analysis: Compare the resulting spectrum against a reference spectrum of a known pure batch of this compound. Key characteristic peaks to monitor include C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C vibrations.

Alternatives to this compound in Pharmaceutical Development

While this compound is a versatile intermediate, alternative compounds may be considered depending on the specific application, such as in drug delivery systems or as linkers in complex molecules.

Alternative Compound Class Key Features Potential Advantages over this compound Potential Disadvantages
Aliphatic Dicarboxylic Acids Linear or branched chain di-acidsGreater flexibility, potentially higher biocompatibility.Lower rigidity, may be less suitable for creating specific molecular geometries.
Poly(lactic-co-glycolic acid) (PLGA) Biodegradable polymerWell-established for controlled drug release, tunable degradation rates.More complex synthesis and characterization, potential for acidic microenvironment upon degradation.
Isophthalic Acid Derivatives Aromatic dicarboxylic acid isomersDifferent substitution patterns can alter solubility and reactivity.May require different synthetic routes and have different impurity profiles.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product Aldehyde Aldehyde Condensation Hantzsch Condensation Aldehyde->Condensation BetaKetoester Beta-Ketoester (2 eq.) BetaKetoester->Condensation Ammonia Ammonia Ammonia->Condensation Oxidation Oxidation Condensation->Oxidation Intermediate Purification Purification (Crystallization/Chromatography) Oxidation->Purification This compound Dimethyl 3,5-pyridinedicarboxylate (this compound) Purification->this compound

Caption: this compound Synthesis Workflow via Hantzsch Condensation.

AnalyticalWorkflow cluster_tests Analytical Testing cluster_results Data Evaluation BatchSample This compound Batch Sample HPLC HPLC Analysis BatchSample->HPLC GCMS GC-MS Analysis BatchSample->GCMS FTIR FTIR Analysis BatchSample->FTIR MeltingPoint Melting Point Determination BatchSample->MeltingPoint Purity Purity & Impurities HPLC->Purity ResidualSolvents Residual Solvents GCMS->ResidualSolvents Identity Structural Identity FTIR->Identity PhysicalProp Physical Properties MeltingPoint->PhysicalProp Decision Batch Release Decision Purity->Decision ResidualSolvents->Decision Identity->Decision PhysicalProp->Decision

References

Independent validation of published findings on MPDC's pharmacological profile

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of the pharmacological profile of a compound referred to as "MPDC" cannot be provided at this time due to the inability to identify a specific pharmacological agent consistently designated by this abbreviation in published scientific literature.

Extensive searches for "this compound" in the context of pharmacology, drug development, and life sciences have not yielded a definitive identification of a specific molecule. The acronym "this compound" is associated with multiple non-pharmacological entities, including the Metropolitan Police Department and the Manubhai Patel Dental College, while in a medical context, "MPD" can refer to the Main Pancreatic Duct.

Without the full chemical name or a more specific identifier for the compound of interest, it is not possible to:

  • Retrieve and summarize quantitative data regarding its pharmacological activity.

  • Identify and detail relevant experimental protocols.

  • Compare its performance with that of alternative compounds.

  • Illustrate associated signaling pathways or experimental workflows.

To proceed with this request, the complete and unambiguous name of the compound is required. Once the specific agent is identified, a comprehensive comparison guide can be developed based on available published findings, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations.

Safety Operating Guide

Proper Disposal of MPdC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of MPdC (L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid), a potent glutamate transporter inhibitor.

I. Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and in the event of a spill.

PropertyValueReference
Molecular Weight 171.15 g/mol [Tocris Bioscience]
Formula C₇H₉NO₄[Tocris Bioscience]
Solubility Soluble to 100 mM in water[R&D Systems]
Storage Store at room temperature[Tocris Bioscience]
Appearance Crystalline solid[Cayman Chemical]

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working with the powdered form or in a situation where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

III. Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

MPdC_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Disposal A Unused this compound or Contaminated Materials B Collect in a designated, labeled, and sealed waste container A->B Segregate at source C Dispose of as hazardous chemical waste B->C Transfer to EHS D Follow all federal, state, and local regulations C->D Regulatory Compliance

This compound Disposal Workflow

IV. Step-by-Step Disposal Procedures

1. Waste Identification and Collection:

  • All unused or unwanted this compound, as well as any materials contaminated with this compound (e.g., pipette tips, gloves, bench paper), should be considered chemical waste.

  • Collect this waste in a designated, properly labeled, and securely sealed container. The container should be made of a material compatible with the chemical.

2. Spill Management:

In the event of a spill, follow these procedures:

  • For solid spills: Carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.

  • For dissolved spills: Absorb the spill with an inert solid material, such as clay or diatomaceous earth, and shovel the mixture into a suitable container for disposal.[2]

  • Ensure adequate ventilation in the spill area.[1][2]

  • After cleanup, thoroughly wash the area with soap and water.

3. Final Disposal:

  • Chemical waste, including this compound, should not be disposed of in the regular trash or down the drain.

  • The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Adhere to all federal, state, and local regulations regarding hazardous waste disposal.

V. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with.

References

Essential Safety and Handling Protocols for 3-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-one (MPdC)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 3-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-one (MPdC). The following procedures are designed to ensure the safety of researchers and laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact. The required PPE is summarized in the table below.

Equipment Specification Purpose
Eye Protection ANSI-approved safety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile rubber gloves.Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for handling large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or vapors.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Safe Handling and Operations

Adherence to standard laboratory safety practices is essential. The following operational plan outlines the key steps for safely handling this compound.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. The use of a fume hood is recommended, especially when handling the solid form to avoid dust inhalation.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound.

  • Spill Management: In case of a spill, avoid dust formation. For solid spills, gently sweep up the material. For liquid spills, absorb with an inert material. Place all contaminated material into a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Set Up Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_handle Handle this compound in Solution prep_weigh->exp_handle exp_reaction Perform Experiment exp_handle->exp_reaction cleanup_decon Decontaminate Glassware exp_reaction->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Standard operating procedure for handling this compound.

Logical Relationship of Hazard Controls

The following diagram outlines the hierarchy of controls to mitigate risks associated with handling this compound. Elimination and substitution are the most effective controls, while PPE is the last line of defense.

A Elimination B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs) C->D E Personal Protective Equipment (PPE) D->E

Caption: Hierarchy of hazard controls for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.